N-Acetyl-D-cysteine
Description
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180751 | |
| Record name | N-Acetyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-28-2, 616-91-1 | |
| Record name | N-Acetyl-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-D-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Acetyl-D-cysteine mechanism of action in neurodegenerative diseases
An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-L-cysteine in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, is a multifaceted compound with significant therapeutic potential for neurodegenerative diseases.[1][2] Its neuroprotective effects stem from a combination of core mechanisms, primarily its potent antioxidant, anti-inflammatory, and glutamate-modulating properties.[3][4] NAC readily crosses the blood-brain barrier, a crucial feature for a centrally acting therapeutic agent.[2][5] This guide provides a detailed examination of NAC's mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways.
Core Mechanisms of Action
NAC's therapeutic efficacy in the context of neurodegeneration is not attributed to a single mode of action but rather to its ability to influence multiple, interconnected pathological pathways.
Antioxidant and Redox Regulation
A primary mechanism of NAC is its role as a direct precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[4][6] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature in diseases like Alzheimer's and Parkinson's.[6][7]
NAC enhances cellular antioxidant capacity in two ways:
-
GSH Precursor: By providing cysteine, NAC boosts the intracellular synthesis of GSH, which directly neutralizes free radicals and is a critical cofactor for enzymes like glutathione peroxidase (GPx).[2][4]
-
Direct Scavenger: NAC itself can directly scavenge certain ROS, although its primary antioxidant effect is mediated through GSH replenishment.[1][2]
Modulation of Glutamatergic Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the brain, but its excess can lead to excitotoxicity, a process implicated in neuronal death in many neurodegenerative conditions.[1][8] NAC modulates the glutamatergic system primarily through the cystine-glutamate antiporter (system x(c)⁻).[1] This system exchanges extracellular cystine for intracellular glutamate. By increasing the extracellular availability of cystine, NAC stimulates system x(c)⁻ activity, which in turn increases the non-vesicular release of glutamate into the extracellular space.[1][2] This elevation of extrasynaptic glutamate activates presynaptic mGluR2/3 autoreceptors, leading to an inhibitory feedback mechanism that reduces the synaptic (vesicular) release of glutamate, thereby mitigating excitotoxicity.[1][2]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegenerative disease progression.[2] Activated glial cells release pro-inflammatory cytokines and other neurotoxic molecules. NAC exerts anti-inflammatory effects primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes.[1][2] By replenishing GSH and reducing oxidative stress, NAC prevents the activation of the NF-κB pathway, leading to a downstream reduction in the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and inducible Nitric Oxide Synthase (iNOS).[2][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating NAC in neurodegenerative diseases.
Table 1: Effects of NAC on Clinical and Imaging Biomarkers in Parkinson's Disease
| Parameter | Study Population | NAC Dosage & Duration | Results | Reference |
| UPDRS Score | Parkinson's Disease Patients | Daily NAC (IV + Oral) for 3 months | ~12.9% improvement from baseline (p=0.01) | [10][11] |
| Dopamine Transporter (DAT) Binding | Parkinson's Disease Patients | Daily NAC (IV + Oral) for 3 months | ~4.4% to 7.8% increase in caudate and putamen (p<0.05) | [10][11] |
| Brain GSH Levels | Parkinson's Disease Patients | Single IV infusion (150 mg/kg) | Significant increase in brain GSH levels in all participants | [2] |
Table 2: Effects of NAC on Biochemical Markers in an Alzheimer's Disease Rat Model
| Parameter | Animal Model | NAC Dosage & Duration | Results | Reference |
| Hippocampal Total Glutathione | Aβ Oligomer-injected rats | 200 mg/kg/day (oral) for 3 weeks | Prevented Aβ-induced decrease ; levels comparable to control | [12][13] |
| Hippocampal GSH/GSSG Ratio | Aβ Oligomer-injected rats | 200 mg/kg/day (oral) for 3 weeks | Prevented Aβ-induced decrease in the redox ratio | [12][13] |
| Lipid Peroxidation (MDA levels) | Aβ₁₋₄₂ peptide-injected rats | 75 mg/kg (restorative) | Significant reduction in hippocampal MDA levels (p<0.01) | [14] |
Table 3: Effects of NAC on Inflammatory Markers in a Microglial Cell Model
| Parameter | Cell Model | NAC Concentration | Results | Reference |
| TNF-α Synthesis | LPS-stimulated MG6 microglial cells | 5, 10, 20, 30, 60 mM | Dose-dependent inhibition of LPS-induced TNF-α | [15] |
| Nitric Oxide (NOx) Synthesis | LPS-stimulated MG6 microglial cells | 5, 10, 20, 30, 60 mM | Significant inhibition of LPS-induced NOx at all concentrations (p<0.0001) | [15] |
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.
Preclinical Animal Model: Alzheimer's Disease Rat Model
-
Objective: To assess the neuroprotective effects of oral NAC on cognitive deficits and biochemical markers in a rat model of Alzheimer's disease induced by amyloid-beta oligomers (AβOs).
-
Animal Model: Juvenile male Sprague-Dawley or Wistar rats (7 weeks old, 150-170g).[12][13]
-
NAC Administration Protocol:
-
Induction of Pathology: Following the initial feeding period, rats are anesthetized, and AβOs are injected bilaterally into the hippocampus (e.g., CA3 region) via stereotaxic surgery.[12][13] Control animals are injected with saline.
-
Outcome Measures:
-
Behavioral Testing: Spatial memory is assessed using tasks like the Oasis maze.[12][13]
-
Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (hippocampus) is dissected. Total glutathione and the GSH/GSSG ratio are measured using appropriate assay kits.[12][13] Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.[14]
-
In Vitro Microglial Activation Assay
-
Objective: To determine the effect of NAC on the production of inflammatory mediators by activated microglial cells.
-
Cell Culture:
-
Experimental Protocol:
-
Microglial cells are seeded in multi-well plates.
-
Cells are pre-treated with varying concentrations of NAC (e.g., 5, 10, 20, 30, 60 mM) for 1 hour.[15][17]
-
Microglial activation is induced by adding lipopolysaccharide (LPS) (e.g., 10 ng/mL) to the culture medium for a specified period (e.g., 24 hours).[15][16]
-
-
Outcome Measures:
-
Cytokine Measurement: The concentration of TNF-α and IL-1β in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]
-
Nitric Oxide Measurement: The production of nitric oxide is assessed by measuring the concentration of its stable metabolites, nitrite and nitrate (NOx), in the supernatant using the Griess reagent.[15]
-
Measurement of Brain Glutamate Levels in Humans
-
Objective: To non-invasively measure changes in brain glutamate concentrations following NAC administration.
-
Methodology: Proton Magnetic Resonance Spectroscopy (¹H-MRS).[19]
-
Protocol:
-
A double-blind, placebo-controlled crossover design is employed.[19]
-
Participants (e.g., patients with schizophrenia) receive a single oral dose of 2400 mg NAC or a matching placebo.[19]
-
Approximately 1-2 hours post-administration (to coincide with peak plasma levels), participants undergo an MRI scan.[19]
-
¹H-MRS is used to acquire spectra from specific brain regions of interest (e.g., anterior cingulate cortex, caudate nucleus).[19]
-
-
Outcome Measures: The spectra are analyzed to quantify the concentrations of glutamate (Glu) and the combined measure of glutamate plus glutamine (Glx), typically scaled to an internal reference compound like creatine (Cr).[19]
Conclusion and Future Directions
N-Acetyl-L-cysteine demonstrates robust, pleiotropic mechanisms of action that directly counter key pathological processes in neurodegenerative diseases, including oxidative stress, excitotoxicity, and neuroinflammation.[3] The quantitative data from both preclinical and early clinical studies are promising, particularly in Parkinson's disease, where NAC has been shown to improve motor scores and increase dopamine transporter availability.[10][11]
For drug development professionals, NAC represents a compelling candidate with a high safety profile.[3] Future research should focus on:
-
Large-Scale Clinical Trials: Larger, randomized, placebo-controlled trials are necessary to definitively establish the efficacy of NAC in slowing disease progression.[10][20]
-
Bioavailability: Optimizing delivery and bioavailability is crucial. Formulations like N-acetylcysteine amide (NACA) may offer enhanced CNS penetration and are a promising area for development.[21]
-
Biomarker-Guided Therapy: Identifying patient populations most likely to respond to NAC therapy through biomarker analysis could lead to more personalized and effective treatment strategies.[22]
By leveraging its multifaceted neuroprotective properties, NAC remains a strong candidate for further development as a disease-modifying therapy for a range of devastating neurodegenerative disorders.
References
- 1. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is it time to bring NAC back as an approach in treating neurogenerative disease? - SUZANNE GAZDA M.D. [suzannegazdamd.com]
- 6. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] N-acetylcysteine and neurodegenerative diseases: Basic and clinical pharmacology | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. stemcell.com [stemcell.com]
- 12. N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model [frontiersin.org]
- 14. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of N-acetylcysteine on brain glutamate levels and resting perfusion in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 22. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]
A Technical Guide to the Anti-inflammatory Effects of N-Acetyl-L-cysteine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent and an antidote for acetaminophen overdose.[1] Beyond these applications, NAC has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its primary antioxidant role stems from its ability to replenish intracellular levels of glutathione (GSH), a critical component of the cellular redox balancing system.[1][3] This guide provides an in-depth technical overview of the anti-inflammatory mechanisms of NAC as demonstrated in various in vitro cell culture models, focusing on its modulation of key signaling pathways, its quantitative effects on inflammatory mediators, and detailed experimental protocols.
Core Mechanisms of Anti-inflammatory Action
NAC exerts its anti-inflammatory effects through multiple mechanisms, primarily by interfering with pro-inflammatory signaling cascades. Its ability to scavenge reactive oxygen species (ROS) and bolster endogenous antioxidant defenses is intrinsically linked to its anti-inflammatory activity, as oxidative stress is a key trigger for inflammation.[4][5]
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[3][4] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, marking it for degradation and allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7][8]
NAC has been shown to potently suppress NF-κB activation.[3][7] It intervenes by inhibiting the activation of IKKα and IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκB.[7][8] This action keeps NF-κB sequestered in the cytoplasm, blocking the transcription of inflammatory genes.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective | MDPI [mdpi.com]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for dissolving N-Acetyl-D-cysteine for cell culture experiments
Introduction
N-Acetyl-D-cysteine (NAC), a derivative of the amino acid cysteine, is a potent antioxidant and a precursor to L-cysteine and reduced glutathione (GSH).[1][2] It is widely utilized in cell culture experiments to mitigate oxidative stress, replenish intracellular GSH levels, and study the role of reactive oxygen species (ROS) in various cellular processes.[1][3] Proper preparation of NAC solutions is critical for experimental reproducibility and to avoid unintended cytotoxic effects. These application notes provide a detailed protocol for the dissolution and use of NAC in cell culture, along with relevant technical data and diagrams of associated signaling pathways and experimental workflows.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Notes | Reference(s) |
| Solvents | Water, DMSO, PBS | Water is the preferred solvent for most cell culture applications. | [4][5] |
| Maximum Stock Concentration (Water) | 100 mg/mL | Heating or sonication may be required to achieve this concentration. | [5] |
| Maximum Stock Concentration (DMSO) | Up to 100 mM | --- | [4][5] |
| Recommended Stock Concentration | 100 mM - 1 M | A 1 M stock in water is commonly prepared. | [6] |
| pH of Stock Solution | Acidic | The unadjusted solution is acidic and can be cytotoxic. | [4][7] |
| pH Adjustment | Adjust to pH 7.2 - 7.4 with NaOH | This is a critical step to ensure physiological compatibility. | [4] |
| Storage Temperature | -20°C | Aliquots can be stored for at least 3 weeks to 1 month. | [4] |
| Working Concentration | 500 µM - 25 mM | The optimal concentration is cell-type and experiment-dependent. | [4] |
Table 2: Stability of this compound in Cell Culture Media
| Condition | Stability | Key Findings | Reference(s) |
| Refrigerated (2-8°C) | Relatively Stable | 96.4% recovery observed. | [8] |
| Room Temperature | Unstable | Oxidation is rapid; 84.4% recovery. | [8] |
| 37°C | Highly Unstable | Significant degradation; 78.8% recovery. | [8] |
| Long-term Experiments (48-72h) | Requires Replenishment | NAC is unstable and should be replenished every 24 hours in long-term cultures. | [9] |
Experimental Protocols
Protocol for Preparation of a 1 M this compound Stock Solution
-
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized, or distilled water
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
-
pH meter or pH strips
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 1 M solution (Molecular Weight: 163.19 g/mol ). For example, for 10 mL of a 1 M solution, weigh out 1.6319 g of NAC.
-
Transfer the NAC powder to a sterile conical tube.
-
Add approximately 70-80% of the final desired volume of sterile water to the tube. For a 10 mL final volume, add 7-8 mL of water.
-
Dissolve the NAC powder by vortexing or gentle agitation. If necessary, sonicate briefly in a water bath at 37°C for 5-10 minutes to aid dissolution.[5]
-
Once the NAC is completely dissolved, measure the pH of the solution. It will be acidic.
-
Carefully add 1 M NaOH dropwise while monitoring the pH. Continuously mix the solution.
-
Continue adding NaOH until the pH of the solution reaches 7.2-7.4.[4] This step is critical to prevent cytotoxicity from the acidic NAC solution.[7]
-
Bring the final volume of the solution to the desired amount with sterile water. For a 10 mL final volume, add water up to the 10 mL mark.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquot the sterile 1 M NAC stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[4] They are stable for at least 3 weeks to a month.[4]
-
Mandatory Visualizations
Signaling Pathways Influenced by this compound
Caption: this compound's role in cellular signaling.
Experimental Workflow for Cell Culture Treatment
Caption: Workflow for NAC treatment in cell culture.
References
- 1. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl Cysteine as a Novel Polymethyl Methacrylate Resin Component: Protection against Cell Apoptosis and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyl-L-cysteine (NAC) Treatment of Primary Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1][2] In neuroscience research, NAC is widely investigated for its neuroprotective properties against various insults, including oxidative stress, excitotoxicity, and inflammation.[1][3] It is recognized for its ability to scavenge free radicals directly and to replenish intracellular GSH levels, thereby protecting neurons from oxidative damage.[2][3] Furthermore, NAC influences key signaling pathways involved in cell survival and apoptosis, such as the Ras-extracellular-signal-regulated kinase (ERK) pathway.[3]
These application notes provide a comprehensive overview of the use of NAC for treating primary cortical neurons, including effective concentrations, detailed experimental protocols, and the underlying mechanisms of action.
Quantitative Data Summary
The effective concentration of NAC is highly dependent on the experimental model and the specific insult being investigated. The following table summarizes quantitative data from various studies.
| Model of Neuronal Injury | NAC Concentration | Treatment Duration | Observed Effect | Reference |
| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 10 µM, 100 µM | 24 hours | Reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.[4] | [4] |
| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 100 µmol/l | 24 hours | Ameliorated cell viability and mitigated excessive production of reactive oxygen species (ROS).[4] | [4] |
| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 50 µM - 500 µM | 24 hours | Improved cell survival in a concentration-dependent manner in murine oligodendrocytes.[5] | [5] |
| General Neuroprotection | 3 mM | 48 hours | Protected primary cortical astrocytes from proteasome inhibitor-mediated cell loss.[6] | [6] |
| Glutamate Excitotoxicity | Not specified | Not specified | Promotes Parkin translocation to mitochondria, suggesting a role in mitophagy.[7] | [7] |
| Potential for Toxicity | NAC Concentration | Treatment Duration | Observed Effect | Reference |
| NAC-induced toxicity in mouse cortical cultures | 0.1 mM | 24 hours | 11% neuronal death.[8] | [8] |
| NAC-induced toxicity in mouse cortical cultures | 1 mM | 24 hours | 41% neuronal death.[8] | [8] |
| NAC-induced toxicity in mouse cortical cultures | 10 mM | 24 hours | 81% neuronal death.[8] | [8] |
| NAC-induced toxicity in mouse cortical cultures | 1 mM and 10 mM | 48 hours | Almost all neurons were damaged.[8] | [8] |
Note: High concentrations of NAC (0.1-10 mM) have been shown to induce oxidative, apoptotic, and excitotoxic neuronal death in a concentration- and time-dependent manner.[8] Therefore, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for each specific application.
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 17-18 rat or mouse pups
-
Dissection medium: ice-cold Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in a suitable buffer
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Euthanize pregnant rodents according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the cerebral cortices from the embryos in ice-cold dissection medium.[8]
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution for 20-30 minutes at 37°C.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Change half of the medium every 3-4 days.
Preparation and Application of NAC
Materials:
-
N-Acetyl-L-cysteine (powder form)
-
Sterile, deionized water or DMSO[9]
-
1 M NaOH for pH adjustment[9]
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Dissolve NAC powder in sterile water or DMSO to create a high-concentration stock solution (e.g., 100 mM).[9]
-
Since NAC solutions are acidic, adjust the pH to 7.4 using 1 M NaOH.[9] This is a critical step to avoid pH-induced stress on the cells.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution and store it at -20°C for future use.[9]
-
-
Treatment of Primary Cortical Neurons:
-
On the day of the experiment, thaw an aliquot of the NAC stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed culture medium.
-
For neuroprotection experiments, pre-incubate the neurons with the NAC-containing medium for a specified period (e.g., 1-24 hours) before applying the neurotoxic insult.
-
For co-treatment experiments, add the NAC-containing medium and the neurotoxic agent simultaneously.
-
Ensure that the final concentration of any solvent (like DMSO) is non-toxic to the neurons (typically <0.1%).
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., medium with pH-adjusted water or DMSO), and cells treated with the neurotoxic agent alone.
-
Assessment of Neuroprotection (Cell Viability Assay)
A common method to assess the protective effects of NAC is to measure cell viability using the MTT assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
After the treatment period, remove the culture medium from each well.
-
Add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of NAC.
Signaling Pathways of NAC-Mediated Neuroprotection
Caption: NAC exerts neuroprotection via antioxidant and signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acetyl-L-cysteine in Animal Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Acetyl-L-cysteine (NAC), a precursor to the antioxidant glutathione, has emerged as a promising therapeutic agent in preclinical studies of Parkinson's disease (PD). Its neuroprotective effects are attributed to its ability to replenish glutathione levels, scavenge free radicals, and modulate inflammatory pathways.[1][2] This document provides a detailed overview of the application of NAC in various animal models of PD, summarizing key quantitative data and providing comprehensive experimental protocols to guide researchers in this field.
I. Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of N-Acetyl-L-cysteine in animal models of Parkinson's disease.
Table 1: N-Acetyl-L-cysteine Administration and Efficacy in Rodent Models of Parkinson's Disease
| Animal Model | Toxin/Method | NAC Dosage & Route | Treatment Duration | Key Findings | Reference |
| Mice | 6-hydroxydopamine (6-OHDA) intrastriatal infusion (4 μg) | 100 mg/kg, intraperitoneal | 10 days | Increased tyrosine hydroxylase (TH) expression in the striatum. | [3] |
| Rats | 6-OHDA intrastriatal injection | 123.5 mg/kg, oral gavage (single dose) | Assessed at 1 and 4 weeks post-treatment | Ameliorated motor deficits and restored dopamine transporter (DAT) levels. | [4] |
| Mice (overexpressing α-synuclein) | Transgenic model | 40 mM in drinking water | From 6 weeks to 1 year | Attenuated the loss of dopaminergic terminals and decreased α-synuclein levels. | [5] |
| Mice (EAAC1-/-) | Genetic model with impaired cysteine uptake | 7.5 mg/kg or higher, intraperitoneal | Not specified | Normalized neuronal glutathione content and antioxidant capacity. | [6] |
Table 2: Cellular and Molecular Effects of N-Acetyl-L-cysteine in In Vitro Models of Parkinson's Disease
| Cell Model | Toxin/Method | NAC Concentration | Pre-treatment/Incubation Time | Key Findings | Reference |
| Human embryonic stem cell-derived midbrain dopamine neurons | Rotenone (15 nM and 30 nM) | 10 μM | 3 days pre-treatment | Increased survival of TH+ neurons. | [7] |
| SH-SY5Y cells | 6-OHDA (25 μM) | 1.25 mM | 1 hour pre-treatment | Reduced caspase 3/7 activity. | [1] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of N-Acetyl-L-cysteine in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Protocol 1: Induction of Parkinson's Disease in Rats using 6-OHDA
-
Animal Preparation:
-
Acclimate adult male rats to the housing facility for at least one week before surgery.
-
Anesthetize the rats using a mixture of ketamine (75 mg/kg) and medetomidine (0.5 mg/kg) administered intraperitoneally.
-
-
Stereotaxic Surgery:
-
Position the anesthetized rat in a stereotaxic frame.
-
Prepare the 6-OHDA solution (7 μg in 4 μL of 0.9% NaCl with 0.2 mg/mL ascorbic acid).
-
Inject the 6-OHDA solution into four distinct sites in the right striatum at a rate of 1.0 μL/min using the following coordinates relative to bregma:
-
AP: +1.3; ML: -2.6; DV: -5.0
-
AP: +0.4; ML: -3.0; DV: -5.0
-
AP: -0.4; ML: -4.2; DV: -5.0
-
AP: -1.3; ML: -4.5; DV: -5.0[4]
-
-
Leave the injection needle in place for 2 minutes after each injection to prevent backflow.
-
For sham-operated animals, inject the vehicle solution (0.2 mg/mL ascorbic acid in 0.9% NaCl) following the same procedure.
-
-
Post-operative Care:
-
Administer appropriate analgesics and monitor the animals for recovery.
-
Allow a recovery period of at least three weeks for the lesion to develop before commencing behavioral testing and treatment.
-
Protocol 2: N-Acetyl-L-cysteine Administration
-
Preparation of NAC Solution:
-
Crush commercially available NAC tablets.
-
Dissolve the crushed tablets in water to achieve the desired concentration (e.g., for a 123.5 mg/kg dose for a 300g rat, dissolve 37.05 mg of NAC in a suitable volume for oral gavage).
-
-
Administration:
-
Administer the NAC solution to the rats via oral gavage. This route is selected to mimic the human therapeutic setting.[4]
-
For control groups, administer an equivalent volume of water.
-
Protocol 3: Behavioral Assessment (Staircase Test)
-
Apparatus:
-
Use a staircase test apparatus, which consists of a box with a central platform and a removable staircase on each side.
-
-
Procedure:
-
Place the animal on the central platform.
-
The staircases have steps baited with food pellets.
-
Allow the animal to explore the apparatus and retrieve the pellets for a set duration (e.g., 15 minutes).
-
Record the number of pellets eaten from each side of the staircase. This test assesses forelimb skill and coordination.
-
-
Data Analysis:
-
Compare the number of pellets retrieved by the paw contralateral to the lesion with the ipsilateral paw.
-
Analyze the data to determine if NAC treatment improves motor performance in the affected limb.[4]
-
Protocol 4: Immunohistochemical Analysis of Dopaminergic Neurons
-
Tissue Preparation:
-
At the end of the experiment, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally (e.g., 30 μm sections) using a cryostat.
-
-
Immunostaining:
-
Incubate the brain sections with a primary antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
Wash the sections and incubate them with an appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
-
Quantification:
-
Capture images of the striatum and substantia nigra using a microscope.
-
Quantify the density of TH-positive fibers in the striatum and the number of TH-positive cells in the substantia nigra using image analysis software.
-
Compare the results between the different treatment groups to assess the neuroprotective effects of NAC.
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathways of N-Acetyl-L-cysteine in Parkinson's Disease Models
N-Acetyl-L-cysteine exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the replenishment of intracellular glutathione (GSH), a major antioxidant. NAC is deacetylated to cysteine, the rate-limiting substrate for GSH synthesis.[8] Elevated GSH levels help to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to dopaminergic neuron death in Parkinson's disease.
Another important mechanism is the modulation of the NF-κB signaling pathway. In models of Parkinson's disease, there is increased activation of NF-κB, which can promote inflammation and apoptosis.[5] Long-term treatment with NAC has been shown to increase the cytoplasmic retention of NF-κB, preventing its translocation to the nucleus and subsequent action as a transcription factor.[5][9] This inhibition of NF-κB activity may contribute to the neuroprotective effects of NAC.[5][9]
Caption: Signaling pathway of N-Acetyl-L-cysteine in Parkinson's disease.
Experimental Workflow for a Preclinical Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of N-Acetyl-L-cysteine in an animal model of Parkinson's disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current trends and future prospects of N-acetylcysteine utilizations in Parkinson's disease: A literature network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]
- 6. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Repeated-dose Oral N-acetylcysteine in Parkinson Disease: Pharmacokinetics and Effect on Brain Glutathione and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]
Application of N-Acetyl-D-cysteine in Studying Protein Aggregation: A Comparative Tool for Elucidating Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Oxidative stress is intricately linked to the pathogenesis of these disorders, often accelerating protein misfolding and aggregation. N-acetylcysteine (NAC), a precursor to the potent intracellular antioxidant glutathione (GSH), is widely studied for its neuroprotective effects and its ability to mitigate protein aggregation. This document provides a detailed overview of the application of N-acetylated cysteine derivatives in studying protein aggregation, with a specific focus on the utility of N-Acetyl-D-cysteine (NAD) as a unique experimental control.
While the L-isoform, N-Acetyl-L-cysteine (NAC), is predominantly used and studied, its D-isoform, this compound (NAD), offers a crucial tool for dissecting the specific mechanisms of antioxidant action in protein aggregation. The primary difference lies in their metabolic fate: NAC is readily deacetylated to L-cysteine, which is then incorporated into the glutathione synthesis pathway. In contrast, NAD, while possessing direct radical-scavenging properties via its thiol group, is not a substrate for the enzymes that produce L-cysteine and therefore does not contribute to intracellular GSH pools.[1] This distinction allows researchers to differentiate between GSH-dependent and direct antioxidant effects on protein aggregation.
Mechanism of Action: N-Acetyl-L-cysteine (NAC) vs. This compound (NAD)
The differential metabolic pathways of NAC and NAD are central to their application in research.
-
N-Acetyl-L-cysteine (NAC): The primary mechanism of NAC's antioxidant effect is its role as a precursor to L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[2][3] GSH is a major intracellular antioxidant that detoxifies reactive oxygen species (ROS) and is crucial for maintaining cellular redox homeostasis. By replenishing GSH levels, NAC enhances the cell's capacity to combat oxidative stress, which can otherwise promote protein misfolding and aggregation.[3][4] Additionally, NAC may exert some direct ROS scavenging effects.[2]
-
This compound (NAD): NAD possesses a free thiol group and can directly scavenge reactive oxygen species.[1] However, it is not a substrate for the cellular enzymes that would convert it to L-cysteine. Consequently, NAD does not contribute to the intracellular glutathione pool.[1] This property makes NAD an excellent negative control in experiments designed to investigate the role of glutathione in mitigating protein aggregation. If NAC demonstrates an inhibitory effect on protein aggregation while NAD does not, it strongly suggests that the observed effect is mediated through the glutathione pathway rather than by direct ROS scavenging.
Signaling Pathways and Experimental Workflows
The study of N-acetylated cysteine derivatives in protein aggregation often involves the investigation of key cellular signaling pathways and a series of well-defined experimental workflows.
Signaling Pathway of N-Acetyl-L-cysteine (NAC) in Mitigating Protein Aggregation
Caption: Signaling pathway of NAC in reducing protein aggregation.
Experimental Workflow for Investigating the Effect of NAD and NAC on Protein Aggregation
Caption: Workflow for comparing NAD and NAC effects on aggregation.
Quantitative Data on the Effects of N-Acetyl-L-cysteine on Protein Aggregation
The following tables summarize quantitative findings from studies investigating the impact of NAC on the aggregation of key proteins implicated in neurodegenerative diseases. Data for this compound is largely unavailable in the context of protein aggregation studies.
Table 1: Effect of NAC on Amyloid-β (Aβ) Aggregation and Toxicity
| Parameter | Model System | NAC Concentration | Observed Effect | Reference |
| Aβ Secretion | Neurons from Trisomy 21 iPSCs | 1 mM | Significant suppression of Aβ secretion. | [5] |
| Cognitive Performance | AD Rat Model | 200 mg/kg/day (oral) | Improved cognitive performance. | [6] |
| Oxidative Stress Markers | AD Rat Model | 200 mg/kg/day (oral) | Decreased levels of oxidative stress markers. | [6] |
| Aβ Expression | Aβ-infused Rats | 75 mg/kg/day (i.p.) | Significant reduction of Aβ expression in the hippocampus. | [7] |
| Spatial Memory | Aβ-infused Rats | Not specified | Prevents spatial memory deficits. | [8] |
Table 2: Effect of NAC on α-Synuclein Aggregation and Related Pathology
| Parameter | Model System | NAC Treatment | Observed Effect | Reference |
| α-Synuclein Levels | α-Synuclein Overexpressing Mice | In drinking water | Decreased levels of human α-synuclein in the brain. | [9] |
| Dopaminergic Terminal Loss | α-Synuclein Overexpressing Mice | In drinking water | Attenuated loss of dopaminergic terminals. | [9] |
| α-Synuclein Immuno-labelling | α-Synuclein Overexpressing Mice | Not specified | Reduction in α-synuclein immuno-labelling in the brain. | [3] |
| Striatal Tyrosine Hydroxylase | α-Synuclein Overexpressing Mice | Not specified | Increased density of tyrosine hydroxylase positive terminals. | [3] |
Table 3: Effect of NAC on Huntingtin (Htt) Aggregation and Related Pathology
| Parameter | Model System | NAC Treatment | Observed Effect | Reference |
| Motor Deficits | R6/1 Mouse Model of HD | Chronic treatment | Delayed onset of motor deficits. | [10] |
| Mitochondrial Dysfunction | R6/1 Mouse Model of HD | Chronic treatment | Ameliorated mitochondrial dysfunction. | [10] |
| Behavioral Abnormalities | 3-NP-induced HD Rat Model | Not specified | Reversed behavioral abnormalities. | [11] |
| Mitochondrial Dysfunction | 3-NP-induced HD Rat Model | Not specified | Reversed mitochondrial dysfunctions. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of N-acetylated cysteine derivatives on protein aggregation.
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Amyloid Fibril Formation
Objective: To quantify the formation of amyloid fibrils in the presence or absence of NAC and NAD.
Materials:
-
Amyloid-β (1-42) or other amyloidogenic protein/peptide
-
N-Acetyl-L-cysteine (NAC)
-
This compound (NAD)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare monomeric Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in an appropriate buffer.
-
Prepare solutions of NAC and NAD at various concentrations in the assay buffer.
-
In a 96-well plate, set up reactions containing Aβ peptide at a final concentration of 10-20 µM, ThT at a final concentration of 10-20 µM, and either vehicle, NAC, or NAD at the desired final concentrations.
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-48 hours).
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
Analyze the lag time, maximum fluorescence intensity, and apparent rate of aggregation for each condition.
Protocol 2: Transmission Electron Microscopy (TEM) for Visualizing Aggregate Morphology
Objective: To visualize the morphology of protein aggregates formed in the presence or absence of NAC and NAD.
Materials:
-
Samples from the ThT assay at the end of the incubation period.
-
Carbon-coated copper grids (e.g., 400 mesh).
-
Uranyl acetate or other negative stain solution.
-
Ultrapure water.
-
Filter paper.
Procedure:
-
Place a 5-10 µL drop of the protein aggregate suspension onto the carbon-coated side of a copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess sample using filter paper.
-
Wash the grid by floating it on a drop of ultrapure water for 1 minute. Blot dry.
-
Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grids using a transmission electron microscope at an appropriate magnification.
-
Capture images of the aggregates and analyze their morphology (e.g., fibrillar, oligomeric, amorphous).
Protocol 3: Cell Viability Assay (MTT Assay) for Assessing Neuroprotection
Objective: To determine if NAC or NAD can protect neuronal cells from the toxicity induced by pre-aggregated protein oligomers.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12).
-
Cell culture medium and supplements.
-
Pre-formed protein oligomers (e.g., Aβ oligomers).
-
NAC and NAD solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare pre-formed protein oligomers according to established protocols.
-
Treat the cells with various concentrations of NAC or NAD for a pre-incubation period (e.g., 1-2 hours).
-
Add the pre-formed protein oligomers to the wells to induce toxicity. Include control wells with vehicle, NAC/NAD alone, and oligomers alone.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The study of N-acetylated cysteine derivatives provides valuable insights into the role of oxidative stress in protein aggregation. While N-Acetyl-L-cysteine (NAC) is a well-established agent for mitigating protein aggregation, primarily through its role in replenishing glutathione, this compound (NAD) serves as a critical experimental tool. By virtue of its inability to enter the glutathione metabolic pathway, NAD allows researchers to dissect the relative contributions of direct antioxidant effects versus GSH-mediated cellular protection. The combined use of both isomers, alongside the detailed protocols provided, will enable a more precise understanding of the mechanisms underlying protein aggregation and the development of potential therapeutic strategies for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acetylcysteine prevents amyloid-β secretion in neurons derived from human pluripotent stem cells with trisomy 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bauerhartzlab.org [bauerhartzlab.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model [frontiersin.org]
- 9. Oral N-acetyl-cysteine attenuates loss of dopaminergic terminals in alpha-synuclein overexpressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine reverses mitochondrial dysfunctions and behavioral abnormalities in 3-nitropropionic acid-induced Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Experimental Use of N-Acetyl-L-cysteine (NAC) in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-cysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and a precursor to reduced glutathione (GSH).[1] In the burgeoning field of three-dimensional (3D) organoid technology, NAC has emerged as a critical media supplement for the culture of various organoid types, including those derived from the lung, colon, liver, pancreas, and brain. Its primary role is to mitigate oxidative stress and reduce apoptosis, particularly during the initial and most vulnerable stages of organoid formation and for long-term maintenance.[1][2]
These application notes provide a comprehensive overview of the use of NAC in organoid culture systems, detailing its mechanism of action, summarizing key quantitative data, and offering detailed protocols for its preparation and application.
Mechanism of Action
NAC exerts its beneficial effects in organoid cultures through several key mechanisms:
-
Antioxidant Activity and Glutathione Precursor: As a cell-permeable compound, NAC directly scavenges reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide.[3] More importantly, it serves as a precursor for the intracellular synthesis of glutathione (GSH), a primary antioxidant in cells, thereby enhancing the organoids' capacity to neutralize oxidative stress.[1][3] This is crucial as the high metabolic rate of proliferating stem cells in organoids can lead to increased ROS production.
-
Regulation of Cell Fate and Metabolism in Intestinal Stem Cells (ISCs): Recent research has uncovered a role for the nascent polypeptide-associated complex (NAC) in regulating the metabolism and fate of ISCs within intestinal organoids.[4][5] The NAC complex facilitates the localization of ribosomes to mitochondria, which boosts oxidative phosphorylation (OXPHOS) and helps maintain stem cell identity.[4][5] While distinct from the direct supplementation of the NAC molecule, this highlights the intricate connection between cellular protein machinery and metabolic states that can be influenced by the broader cellular redox environment impacted by NAC supplementation.
-
Modulation of Inflammatory and Cell Signaling Pathways: NAC has been shown to have anti-inflammatory properties. In intestinal organoid models, NAC can mitigate the adverse effects of inflammatory stimuli like lipopolysaccharide (LPS) by modulating multiple signaling pathways, including PI3K/Akt/mTOR, EGFR, TLR4/NF-κB, and AMPK.[6][7]
-
Neuroprotection: In the context of cerebral organoids, NAC's role extends to modulating glutamatergic neurotransmission by influencing the cystine-glutamate antiporter, which helps regulate extracellular glutamate levels and reduce potential excitotoxicity.[8]
Signaling and Workflow Diagrams
Data Presentation: NAC Concentrations and Effects
The optimal concentration of NAC can vary depending on the organoid type and specific experimental goals. The following tables summarize quantitative data from various studies.
Table 1: Recommended NAC Concentrations in Organoid Culture Media
| Organoid Type/Application | Recommended Concentration | Source |
| General Organoid Models | 1.0 mM | |
| General Organoid Models | 1.25 mM | |
| "Mini-gut" Organoids | 2.5 mM | [9] |
| Single Circulating Tumor Cell (CTC) Expansion | 300 µM (0.3 mM) | [2] |
| Caco-2 Intestinal Cells (Viability Study) | 12 mM | [10] |
| Astrocyte Culture (Anti-inflammatory Study) | 0.5 - 5 mM | [11] |
Table 2: Quantitative Effects of NAC Supplementation
| Finding | Organoid/Cell Type | NAC Concentration | Key Result | Source |
| Increased Mitochondrial Respiration | Intestinal Organoids | Not specified (NACα overexpression) | Substantial increase in oxygen consumption rate. | [4][5] |
| Increased Clonogenic Potential | Intestinal Organoids | Not specified (NACα overexpression) | Significant increase in the number and diameter of organoids. | [4] |
| Increased Glutathione Levels | Circulating Tumor Cells (BRx68 line) | 300 µM | Significant increase in total GSH at day 6 of culture. | [2] |
| Increased Cell Viability | Caco-2 Intestinal Cells | 12 mM | ~46% increase in cell viability vs. control at 4 hours (in combination with Vitamin D3 and Glutathione). | [10] |
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-L-cysteine (NAC) Stock Solution
This protocol details the preparation of a high-concentration NAC stock solution for addition to organoid culture media.
Materials:
-
N-Acetyl-L-cysteine powder (CAS No: 616-91-1)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtering unit (0.22 µm)
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass of NAC powder. To prepare a 500 mM stock solution (a common concentration for storage), use the following calculation:
-
Molecular Weight (M.Wt) of NAC = 163.2 g/mol
-
For 10 mL of 500 mM (0.5 M) stock: 0.5 mol/L * 0.010 L * 163.2 g/mol = 0.816 g (or 816 mg) of NAC powder.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of NAC powder and transfer it to a sterile conical tube.
-
Add the desired volume of sterile water or DMSO (e.g., 10 mL for the calculation above). NAC is soluble up to 50 mM in both water and DMSO. For higher stock concentrations like 500 mM, water is often used.
-
Vortex thoroughly until the powder is completely dissolved.
-
Troubleshooting: If the NAC is difficult to dissolve, periodic vortexing and incubation in a 37°C water bath for 10-20 minutes can facilitate dissolution.
-
-
Sterilization:
-
Sterilize the NAC stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile microcentrifuge tubes. This is critical to minimize freeze-thaw cycles.[12]
-
Store the aliquots at -20°C for long-term use.[12] Some protocols suggest storage at 4°C for shorter-term use of aqueous solutions.
-
Protocol 2: Supplementing Organoid Culture Medium with NAC
This protocol describes the general procedure for adding the prepared NAC stock solution to a basal organoid medium.
Materials:
-
Prepared sterile NAC stock solution (e.g., 500 mM from Protocol 1)
-
Basal organoid culture medium (specific to your organoid type, e.g., Advanced DMEM/F12 with other required supplements like B-27, EGF, R-Spondin, Noggin).[9]
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final desired concentration of NAC in your complete culture medium. A common final concentration is 1 mM.
-
Calculate the volume of stock solution needed. Use the C1V1 = C2V2 formula:
-
C1 = Concentration of stock solution (e.g., 500 mM)
-
V1 = Volume of stock solution to add (the unknown)
-
C2 = Desired final concentration (e.g., 1 mM)
-
V2 = Final volume of complete medium you are preparing (e.g., 50 mL)
-
Calculation Example: (500 mM) * V1 = (1 mM) * (50 mL)
-
V1 = (1 * 50) / 500 = 0.1 mL or 100 µL
-
-
Supplement the Medium:
-
In a sterile biological safety cabinet, add all other components to your basal medium first (e.g., growth factors, inhibitors).
-
Just before use, or when preparing the final complete medium, add the calculated volume of the NAC stock solution (e.g., 100 µL) to your final volume of medium (e.g., 50 mL).
-
Gently mix the complete medium by swirling or inverting the bottle. Avoid vigorous shaking to prevent protein denaturation.
-
-
Application to Organoids:
-
Use the freshly prepared NAC-supplemented complete medium for seeding new organoids or for medium changes in existing cultures as per your established organoid culture protocol. Medium changes are typically performed every 2-4 days.[9]
-
Conclusion
N-Acetyl-L-cysteine is a simple yet powerful supplement that significantly enhances the robustness and viability of organoid cultures. By mitigating oxidative stress and supporting stem cell health, NAC has become an indispensable component in many organoid media formulations. The protocols and data provided herein offer a practical guide for researchers to effectively incorporate NAC into their experimental workflows, thereby improving the consistency and success of organoid generation and maintenance for downstream applications in disease modeling, drug discovery, and developmental biology.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. N-Acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAC regulates metabolism and cell fate in intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N-acetylcysteine and intestinal health: a focus on mechanisms of its actions [imrpress.com]
- 7. N-Acetylcysteine improves intestinal function in lipopolysaccharides-challenged piglets through multiple signaling pathways. [vivo.health.unm.edu]
- 8. mdpi.com [mdpi.com]
- 9. Crypt Organoid Culture as an in Vitro Model in Drug Metabolism and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combined Antioxidant Effects of N-Acetylcysteine, Vitamin D3, and Glutathione from the Intestinal–Neuronal In Vitro Model [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-D-cysteine (NAD) Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of N-Acetyl-D-cysteine (NAD) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What causes the degradation of this compound (NAD) in stock solutions?
A1: this compound (NAD) in solution is susceptible to oxidation, primarily leading to the formation of its disulfide dimer, N,N-diacetylcystine (DAC).[1][2] Several factors can accelerate this degradation process:
-
Presence of Oxygen: Oxygen is a key contributor to the oxidation of the thiol group in NAD.[2] Minimizing the exposure of the solution to air, for instance by purging with an inert gas like nitrogen or argon, can significantly enhance stability.[3]
-
pH of the Solution: The stability of NAD is pH-dependent. Alkaline conditions promote the formation of the thiolate anion, which is more susceptible to oxidation.[4] Acidic conditions can also lead to degradation.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the oxidation of NAD.[5][6] Storing stock solutions at lower temperatures is crucial for maintaining their stability.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[5] Storing solutions in amber vials or in the dark is recommended.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can catalyze the oxidation of thiols.[7] Using high-purity water and reagents, and considering the use of chelating agents, can mitigate this issue.
Q2: My NAD stock solution has a slight odor. Is it still usable?
A2: A slight sulfurous odor can be characteristic of this compound and does not necessarily indicate significant degradation. However, a strong or increasingly pungent odor may suggest decomposition. It is recommended to visually inspect the solution for any color change or precipitation. If in doubt, it is best to prepare a fresh solution. Some sources indicate that a slight disagreeable odor upon administration is normal and soon becomes unnoticeable.[8]
Q3: Why has my clear NAD solution turned a pale yellow or pinkish color?
A3: A color change in an NAD solution, such as turning pale yellow or pink, is often an indication of oxidation and degradation.[8] This can occur even in unopened vials under certain conditions. While a slight color change might not significantly impact the compound's activity for all applications, it is a sign of instability. For sensitive experiments, it is highly recommended to discard the colored solution and prepare a fresh stock.
Q4: I'm observing precipitation in my NAD stock solution upon storage, especially at low temperatures. What should I do?
A4: Precipitation in NAD stock solutions, particularly when stored at 4°C or lower, can occur. This may not always be due to degradation but could be the result of the compound's solubility limit at that temperature. Gentle warming and vortexing or sonication can often redissolve the precipitate.[3] If the precipitate does not redissolve or if it is accompanied by a color change, it may indicate the formation of insoluble degradation products, and the solution should be discarded. To avoid precipitation, consider preparing a slightly lower concentration of the stock solution or storing it at a controlled room temperature if the experiment allows for a shorter shelf-life.
Troubleshooting Guides
Issue 1: Rapid Degradation of NAD Stock Solution
| Symptom | Potential Cause | Troubleshooting Step |
| Solution quickly turns yellow/pink. | Oxidation due to exposure to air. | Prepare fresh solution and purge the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing. |
| Presence of catalytic metal ions. | Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA (0.5 mM). | |
| Inappropriate pH. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 6.0-7.5) using NaOH or HCl.[9] | |
| Solution loses potency in a short time. | High storage temperature. | Store the stock solution at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[6] |
| Exposure to light. | Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. |
Issue 2: Inconsistent Experimental Results with NAD
| Symptom | Potential Cause | Troubleshooting Step |
| High variability between experiments. | Inconsistent age of stock solution. | Always prepare fresh stock solutions for critical experiments or establish a strict "use-by" date for stored solutions. Do not store aqueous solutions for more than one day unless stability has been verified.[3] |
| Partial degradation of the stock solution. | Filter the stock solution through a 0.22 µm syringe filter before use to remove any potential micro-precipitates of degradation products. | |
| Freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[3] |
Quantitative Data on NAD Stability
Table 1: Effect of Temperature on this compound (20% solution) Stability
| Storage Condition | % of Initial Concentration Retained (3 months) | % of Initial Concentration Retained (6 months) |
| Room Temperature | 99% | 95% |
| Refrigerated (2-8°C) | >98% | >98% |
Data adapted from a study on repackaged acetylcysteine solution.[6]
Table 2: Effect of Additives on this compound (25 mg/mL) Dimerization after 8 days at 5 ± 3 °C
| Additive | % Decrease in Dimer Content (compared to control) |
| Sodium Edetate | Reduction observed |
| Zinc Gluconate (125 µg/mL) | 20% |
| Tocopherol | Reduction observed |
| Ascorbic Acid | Increased dimer content |
Data adapted from a stability study of parenteral N-acetylcysteine.[5]
Table 3: Forced Degradation of this compound
| Condition | % Decrease in NAC Content |
| Light (sunlamp, 4 weeks) | 3% |
| Heating (80°C, 3 hours) | 24% |
| Acidic (0.5 M HCl, 1 min) | 15% |
| Basic (0.1 M NaOH, 10 min) | 23% |
| Oxidative (0.3% H₂O₂, 3 hours) | 6% |
Data adapted from a forced degradation study.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 M)
-
Materials:
-
This compound (powder)
-
High-purity, deionized water (metal-free)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vial
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile container.
-
Add a portion of the high-purity water to dissolve the powder. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, adjust the pH of the solution to 7.0-7.4 by dropwise addition of 1 M NaOH. Monitor the pH closely using a calibrated pH meter. If the pH overshoots, back-titrate with 1 M HCl.
-
Bring the solution to the final desired volume with high-purity water.
-
Purge the solution and the headspace of the amber vial with an inert gas for 5-10 minutes to displace oxygen.
-
Quickly cap the vial tightly.
-
For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C for up to one to six months, respectively. For short-term storage, the solution can be kept at 2-8°C for up to a few days, though stability should be verified for the specific experimental needs.
-
Protocol 2: HPLC-UV Method for Quantification of this compound and its Dimer
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 213 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound and N,N-diacetylcystine standards in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the experimental samples and determine the concentrations of this compound and its dimer by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: this compound Oxidation Pathway.
Caption: Workflow for Assessing NAD Stability.
Caption: Troubleshooting Logic for NAD Solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 9. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Acetyl-D-cysteine Cytotoxicity in Vitro
Welcome to the technical support center for troubleshooting N-Acetyl-D-cysteine (NAD) cytotoxicity in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals. Please note that research on this compound is significantly less extensive than on its L-isoform, N-Acetyl-L-cysteine (NAC). Consequently, this guide combines the limited available data for NAD with established principles and troubleshooting strategies derived from research on NAC, providing a framework to address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing high cytotoxicity with this compound. Is this expected?
A1: While data is limited, some studies suggest that, like N-Acetyl-L-cysteine (NAC), this compound (NAD) can exhibit cytotoxicity at certain concentrations and under specific experimental conditions. High concentrations of NAC have been shown to be harmful to some cell types, and it's plausible that NAD could have similar effects. Factors such as cell type, concentration, incubation time, and medium composition can all influence the cytotoxic response.
Q2: What is the difference between this compound and N-Acetyl-L-cysteine (NAC)?
A2: this compound and N-Acetyl-L-cysteine are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. This difference can lead to variations in their biological activity. While NAC is a well-studied antioxidant and a precursor to the cellular antioxidant glutathione (GSH), the biological roles and mechanisms of NAD are not as well characterized. One study found that in preventing acetaminophen-induced liver damage, NAC was more effective at replenishing glutathione levels than NAD, suggesting differences in their metabolic pathways and efficacy.[1]
Q3: How should I prepare my this compound solution for cell culture?
A3: this compound, similar to NAC, can be acidic in solution. It is crucial to dissolve it in a suitable solvent (e.g., water, PBS, or DMSO) and adjust the pH to the physiological range (typically 7.2-7.4) before adding it to your cell culture medium.[2] Failure to neutralize the pH can be a significant source of cytotoxicity. Stock solutions should be sterile-filtered and can be stored at -20°C.
Q4: Can this compound act as a pro-oxidant?
A4: While typically considered an antioxidant precursor, NAC can exhibit pro-oxidant activity under certain conditions, such as in the presence of transition metals.[3] This can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Given the limited research on NAD, it is prudent to consider that it may also have pro-oxidant potential under specific experimental setups.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture medium has not been extensively studied. However, NAC is known to be unstable in solution and can oxidize over time.[4] It is recommended to prepare fresh solutions for each experiment or use aliquots stored at -20°C for a limited time. The stability can be influenced by temperature and the composition of the medium.
Troubleshooting Guide
Problem 1: Unexpectedly High Cell Death
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. |
| pH of the Treatment Medium | Measure the pH of the final culture medium after adding this compound. Adjust the pH of the stock solution to ~7.4 before adding it to the medium. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. |
| Pro-oxidant Effect | Consider the possibility of pro-oxidant activity. Co-treat with a known antioxidant to see if it rescues the cytotoxic effect. Also, ensure the culture medium is free of contaminants like transition metals. |
| Contamination | Check for microbial contamination in your cell cultures and stock solutions. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Instability of this compound | Prepare fresh stock solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. |
| Variability in Cell Health | Ensure cells are in the logarithmic growth phase and have a consistent passage number. Monitor cell morphology and viability before each experiment. |
| Incubation Time | Optimize the incubation time. Cytotoxic effects can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration. |
| Inconsistent Plating Density | Use a consistent cell seeding density for all experiments, as this can affect the cellular response to treatment. |
Data Summary
Comparative Effects of N-Acetyl-L-cysteine (NAC) and this compound (NAD) on Acetaminophen-Induced Hepatotoxicity
| Parameter | Acetaminophen (APAP) Only | APAP + NAC (250 µM) | APAP + NACA (250 µM) |
| Cell Viability (% of Control) | Significantly Reduced | Increased vs. APAP | Significantly Increased vs. APAP & NAC |
| GSH Levels (% of Control) | Significantly Reduced | Increased vs. APAP | Significantly Increased vs. APAP & NAC |
| GSSG Levels | Increased | Decreased vs. APAP | Significantly Decreased vs. APAP & NAC |
| MDA Levels (% of Control) | 592% | 302% | 263% |
| Data adapted from a study on HepaRG cells treated with acetaminophen (APAP). NACA is N-acetylcysteine amide, a derivative of NAC, included here for comparative context where NAD data is absent. This table illustrates that different forms of N-acetylcysteine can have varying efficacy.[1] |
Concentration-Dependent Effects of NAC on Cell Viability
| Cell Line | NAC Concentration | Incubation Time | Effect on Cell Viability |
| Bovine Secondary Follicles | 25 mM | 18 days | Reduced growth and increased membrane damage.[5] |
| SIEC02 Cells | 162 and 324 µg/mL | 12 hours | Significantly reduced.[6] |
| SIEC02 Cells | 81, 162, and 324 µg/mL | 24 hours | Significantly reduced.[6] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium, ensuring the pH is adjusted to ~7.4. Remove the old medium from the cells and add the treatment medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability protocol. Include a positive control for ROS induction (e.g., H2O2).
-
DCFH-DA Staining: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA staining solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the staining solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the change in fluorescence relative to the untreated control.
Visualizations
Signaling Pathways Potentially Influenced by Cysteine Prodrugs
Below are diagrams of signaling pathways known to be modulated by N-Acetyl-L-cysteine. While these pathways may also be affected by this compound, this has not been experimentally confirmed. These diagrams serve as a guide for potential mechanisms to investigate.
Caption: Putative pathway for glutathione synthesis from this compound.
Caption: Hypothetical modulation of the Nrf2 antioxidant response pathway by NAD.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting in vitro cytotoxicity experiments.
References
- 1. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
N-Acetyl-L-cysteine (NAC) Experimental Variability: Technical Support Center
Welcome to the technical support center for N-Acetyl-L-cysteine (NAC). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results involving NAC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data summaries to help you achieve more consistent and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-L-cysteine (NAC) and what are its primary mechanisms of action?
N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and is widely used as a mucolytic agent and for treating paracetamol overdose.[1][2] In experimental settings, it is frequently used as an antioxidant. Its therapeutic potential is linked to its antioxidant and anti-inflammatory properties.[1][2] The primary mechanisms of action are multifaceted and include:
-
Glutathione Precursor: NAC is deacetylated in cells to L-cysteine, which is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2][[“]][4][5]
-
Direct Antioxidant Activity: The free thiol (-SH) group in NAC can directly scavenge reactive oxygen species (ROS).[2][4]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity.[2][[“]]
-
Modulation of Inflammatory Pathways: NAC can suppress pro-inflammatory pathways, such as by inhibiting nuclear factor kappa B (NF-κB).[1][2]
-
H₂S and Sulfane Sulfur Production: Emerging research indicates that NAC-derived cysteine can be metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which have significant antioxidant and cytoprotective effects.[[“]][6][7]
Q2: Why am I seeing inconsistent results in my experiments with NAC?
Inconsistent results with NAC are a common issue and can stem from several factors:
-
Chemical Instability: NAC is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH. It can dimerize to form N,N'-diacetyl-L-cystine (Di-NAC) or other oxidized species, reducing the concentration of the active reduced form.[8][9][10]
-
Variable Bioavailability: Oral bioavailability of NAC is very low (less than 10%), which can lead to significant variability in in vivo studies.[1][11][12]
-
Dosing and Cell Type Specificity: The effective concentration of NAC can vary widely between different cell types, and high concentrations can be cytotoxic.[13][14][15]
-
Experimental Conditions: Factors like exposure to light, high temperatures, and oxygen during preparation and storage can accelerate NAC degradation.[9]
-
Assay Interference: NAC can interfere with certain biochemical assays, potentially leading to falsely low results.[16]
Q3: How should I prepare and store NAC stock solutions?
To ensure consistency, proper preparation and storage are critical.
-
Preparation: Dissolve NAC powder in deionized water, PBS, or a suitable buffer. For cell culture, some researchers dissolve it in DMSO or ethanol, though aqueous solutions are common.[17][18] Since NAC is acidic, adjust the pH of aqueous solutions to ~7.4 with NaOH for cell culture applications to avoid pH-induced stress.[18]
-
Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[19] Avoid repeated freeze-thaw cycles. Aqueous solutions stored at room temperature or even refrigerated can degrade significantly.[5][20]
Q4: What is the stability of NAC in solution and in cell culture media?
NAC stability is a major concern. It readily oxidizes, and its stability is influenced by temperature, pH, and the presence of oxygen.
-
In Aqueous Solution: Degradation is faster at room temperature and 37°C compared to refrigerated conditions (4°C).[5][20] One study noted that after 24 hours, NAC degradation was 0.89% at room temperature versus 0.48% under refrigeration.[5]
-
In Cell Culture Media: NAC is unstable in DMEM, with rapid oxidation occurring at both room temperature and 37°C.[20] This highlights the importance of adding freshly prepared NAC to cultures immediately before an experiment.
-
Forced Degradation: Studies show NAC content decreases significantly under stress conditions like heat (24% loss at 80°C for 3h), acid (15% loss in 0.5M HCl), and base (23% loss in 0.1M NaOH).[9][21]
Q5: What is the recommended concentration of NAC for cell culture experiments?
There is no universal optimal concentration; it is highly dependent on the cell type and experimental context.
-
Concentration Range: The effective concentration reported in the literature varies widely, from 1 mM to 25 mM or even higher.[13][18][22]
-
Cytotoxicity: High concentrations of NAC can be cytotoxic. For example, 50 mM NAC was found to decrease the viability of A549 cells, while concentrations of 10 mM or less had no negative impact.[13] In another study, 25 mM NAC was toxic to bovine secondary follicles.[14]
-
Recommendation: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q6: Can NAC interfere with my biochemical assays?
Yes. NAC has been reported to interfere with certain clinical chemistry assays, particularly those from Siemens instruments, leading to falsely low results for analytes like cholesterol, creatinine, and others.[16] While this is a known issue in clinical settings, researchers should be aware of the potential for interference in any assay that relies on enzymatic reactions or specific redox chemistries. Always consult the assay manufacturer's instructions and consider running appropriate controls.
Troubleshooting Guide
Problem: My experimental results with NAC are not reproducible.
Inconsistent results are the most common complaint. Use this workflow to identify the potential source of variability.
// Preparation Path Fresh [label="Was solution prepared fresh\nfrom powder & pH adjusted?", fillcolor="#FFFFFF"]; Storage [label="If stored, was it aliquoted,\n-20°C, <1 month, no freeze-thaw?", fillcolor="#FFFFFF"]; Degrade [label="Action: Quantify NAC & Di-NAC\n in stock solution via HPLC.\nPrepare fresh solutions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Protocol Path Dose [label="Was a dose-response curve\nperformed for the cell line?", fillcolor="#FFFFFF"]; Timing [label="Is NAC added immediately\nbefore the experiment?", fillcolor="#FFFFFF"]; Optimize [label="Action: Optimize NAC concentration.\nEnsure consistent timing of addition.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Analysis Path Interfere [label="Could NAC be interfering\nwith the assay?", fillcolor="#FFFFFF"]; Controls [label="Were appropriate vehicle and\npositive/negative controls included?", fillcolor="#FFFFFF"]; Validate [label="Action: Run NAC-only controls\nin the assay. Review literature\nfor known interferences.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prep; Prep -> Fresh [label="No"]; Fresh -> Degrade; Prep -> Storage [label="Yes"]; Storage -> Degrade [label="No"]; Storage -> Proto [label="Yes"];
Proto -> Dose [label="No"]; Dose -> Optimize; Proto -> Timing [label="Yes"]; Timing -> Optimize [label="No"]; Timing -> Analysis [label="Yes"];
Analysis -> Interfere [label="Yes"]; Interfere -> Validate; Analysis -> Controls [label="Yes"]; Controls -> Validate [label="No"]; } dot Caption: Troubleshooting workflow for inconsistent NAC experimental results.
Problem: I suspect my NAC solution has degraded. How can I check?
The primary degradation product of NAC is its oxidized dimer, N,N'-diacetyl-L-cystine (Di-NAC).[8][9] The most reliable way to assess degradation is to quantify the amounts of both NAC and Di-NAC in your solution. This can be achieved using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][23] An increase in the Di-NAC peak relative to the NAC peak indicates oxidation.
Problem: I am observing cytotoxicity in my cell cultures after NAC treatment.
This is likely due to an excessively high concentration of NAC or a pH shift in the culture medium.
-
Verify pH: Ensure your NAC stock solution was pH-adjusted to ~7.4 before adding it to the culture medium. NAC is acidic and can lower the pH of the medium, causing cellular stress.[15][18]
-
Perform a Dose-Response Assay: The optimal concentration of NAC is cell-type specific.[13][14] Conduct a cell viability assay (e.g., MTT, trypan blue) with a range of NAC concentrations (e.g., 0.5 mM to 50 mM) to identify the highest non-toxic dose for your specific cells.[13][24]
Problem: I am not observing the expected antioxidant effect of NAC.
If NAC is not producing an antioxidant effect, consider the following:
-
NAC Degradation: Your NAC may have oxidized. Prepare a fresh solution and re-run the experiment.
-
Insufficient Concentration: The concentration you are using may be too low to counteract the oxidative stress in your model. Refer to your dose-response curve and consider using a higher, non-toxic concentration.
-
Mechanism of Action: The protective effects of NAC are often indirect (via GSH synthesis) and may require time.[2][6] Ensure your experimental timeline allows for cellular uptake and metabolism of NAC to cysteine and subsequent GSH production.
-
Model System: The type and severity of oxidative stress induced in your experiment may overwhelm the protective capacity of the NAC concentration used.
Data Summaries
Table 1: Stability of N-Acetyl-L-cysteine (NAC) Under Various Stress Conditions
| Stress Condition | Duration | NAC Degradation (%) | Primary Degradation Product | Reference |
| Heating (80°C) | 3 hours | ~24% | Dimer (Di-NAC) & others | [9][21] |
| Acidic (0.5 M HCl) | 1 minute | ~15% | Dimer (Di-NAC) & others | [9][21] |
| Basic (0.1 M NaOH) | 10 minutes | ~23% | Various | [9][21] |
| Oxidative (0.3% H₂O₂) | 3 hours | ~6% | Dimer (Di-NAC) | [9][21] |
| Light (Sunlamp) | 4 weeks | ~3% | Dimer (Di-NAC) & others | [9][21] |
| Storage in DMEM (37°C) | 24 hours | ~21.2% | Dimer (Di-NAC) | [20] |
| Storage in DMEM (Room Temp) | 24 hours | ~15.6% | Dimer (Di-NAC) | [20] |
| Storage in DMEM (Refrigerated) | 24 hours | ~3.6% | Dimer (Di-NAC) | [20] |
Table 2: Pharmacokinetic Parameters of N-Acetyl-L-cysteine (NAC) in Healthy Volunteers
| Parameter | Route of Administration | Value | Reference |
| Oral Bioavailability | |||
| Reduced (Free) NAC | Oral | 4.0% | [1][11][12] |
| Total NAC | Oral | 9.1% | [1][11][12] |
| Terminal Half-Life | |||
| Reduced (Free) NAC | Intravenous | 1.95 hours | [11][12] |
| Total NAC | Intravenous | 5.58 hours | [1][11][12] |
| Total NAC | Oral | 6.25 hours | [1][11][12] |
| Maximum Plasma Concentration (Cₘₐₓ) | Oral | ~1 to 2 hours | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable NAC Stock Solution for Cell Culture
This protocol is designed to minimize oxidation and pH-related variability.
Materials:
-
N-Acetyl-L-cysteine powder (high purity)
-
Sterile, nuclease-free water or PBS
-
Sterile 1N Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of NAC powder.
-
Reconstitution: Reconstitute the NAC powder in sterile water or PBS to your desired stock concentration (e.g., 1 M). Vortex thoroughly until fully dissolved.
-
pH Adjustment: Since NAC is acidic, slowly add 1N NaOH dropwise while monitoring the pH. Adjust the final pH to 7.4. This is a critical step to prevent shocking the cells with an acidic solution.
-
Sterilization: Sterile filter the pH-adjusted solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiment to avoid reusing a thawed tube.
-
Storage: Store the aliquots at -20°C. They are stable for up to one month.[19] Do not store at 4°C or room temperature for extended periods.
-
Use: When needed, thaw an aliquot and add it directly to your cell culture medium to achieve the final desired concentration. Discard any leftover solution in the thawed aliquot; do not refreeze.
Protocol 2: General RP-HPLC Method for Quantification of NAC and Di-NAC
This protocol provides a general framework for assessing the quality and stability of your NAC solutions. Specific parameters may need optimization for your system.[8][23]
Principle: This method separates NAC from its oxidized dimer, Di-NAC, on a C18 column, allowing for their quantification by UV detection.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).
-
NAC and Di-NAC analytical standards
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both NAC and Di-NAC in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute your NAC stock solution or experimental sample to fall within the range of the calibration curve using the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile/Water/TFA (e.g., 4:96:0.1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 212 nm.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the peaks for NAC and Di-NAC based on the retention times of the standards.
-
Quantify the concentration of NAC and Di-NAC in your samples by comparing their peak areas to the calibration curve.
-
-
Interpretation: A high ratio of Di-NAC to NAC indicates significant oxidative degradation of your solution.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jvsmedicscorner.com [jvsmedicscorner.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. gov.uk [gov.uk]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. N-Acetyl-L-cysteine [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ajpp.in [ajpp.in]
- 24. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-D-cysteine (NADC) Stability
This guide provides technical information, frequently asked questions, and troubleshooting advice regarding the long-term stability of N-Acetyl-D-cysteine (NADC) in frozen aliquots for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for frozen this compound (NADC) aliquots?
For optimal long-term stability, stock solutions of this compound should be stored at -80°C. Storage at -20°C is suitable for shorter durations. To minimize degradation, it is also recommended to store aliquots under an inert nitrogen atmosphere.[1]
Q2: How long can I expect my NADC aliquots to be stable when frozen?
The stability of NADC in frozen aliquots is dependent on the storage temperature. Based on available data for NADC stock solutions:
For any quantitative experiments, it is crucial to qualify your own aliquots by running a baseline concentration measurement upon initial freezing and periodically re-testing a representative aliquot to ensure stability within your specific experimental matrix.
Q3: What is the primary degradation pathway for NADC during storage and handling?
The primary degradation pathway for N-Acetylcysteine is oxidation. The thiol (-SH) group of one molecule reacts with another to form a disulfide bond, resulting in the dimer N,N'-diacetylcystine (also referred to as Di-NAC or DAC).[2][3][4] This oxidation is accelerated by the presence of oxygen and certain metal ions.[2][5]
Q4: My experiment requires thawing and handling of NADC aliquots. What factors can influence stability during this process?
Once thawed, NADC solutions are susceptible to degradation. Stability is influenced by several factors:
-
Temperature: Room temperature (25°C) and refrigerated (2-8°C) conditions significantly shorten the stability window compared to frozen storage. Solutions at 25°C may be stable for only 60-72 hours.[6][7]
-
Oxygen Exposure: The presence of oxygen is the main driver of oxidation to the dimer.[2][4][8] It is recommended to minimize the headspace in storage vials and use degassed solvents where possible.[2]
-
pH: The rate of oxidation is pH-dependent. A low pH can reduce the rate of oxidation.[5] However, strongly acidic or basic conditions can also cause other forms of degradation.[6]
-
Presence of Metal Ions: Trace amounts of transition metals, particularly iron and copper, can catalyze the oxidation process.[5] If your solvent or matrix may contain metal contaminants, consider using a chelating agent like EDTA.[5][9]
-
Solvent/Matrix: The composition of your solution can impact stability. For example, studies have shown that additives like zinc gluconate can stabilize N-Acetylcysteine solutions.[6][10]
Q5: Most available stability data is for N-Acetyl-L-cysteine (NAC). Is this applicable to my this compound (NADC) samples?
This compound and N-Acetyl-L-cysteine are enantiomers (non-superimposable mirror images). As such, their fundamental chemical properties, including susceptibility to oxidation and degradation under similar conditions, are identical. Therefore, the stability data and degradation pathways identified for NAC are considered highly applicable to NADC. However, it is important to note that biological systems may interact differently with each isomer.[1]
Quantitative Stability Data Summary
The following tables summarize stability data for N-Acetylcysteine (NAC) under various conditions. This data is considered applicable to this compound (NADC).
Table 1: Stability of NADC Stock Solutions in Frozen Storage
| Storage Temperature | Recommended Maximum Duration | Primary Degradation | Source |
| -80°C | 6 months | Oxidation | [1] |
| -20°C | 1 month | Oxidation | [1] |
Table 2: Stability of NAC Solutions in Refrigerated & Ambient Conditions
| Concentration | Diluent | Storage Condition | Duration of Stability (>90% initial conc.) | Source |
| 22.8 mg/mL | Dextrose 5% in Water (D5W) | 5 ± 3°C | 8 days | [6] |
| 22.8 mg/mL | Dextrose 5% in Water (D5W) | 25 ± 2°C | 3 days | [6] |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or D5W | 25°C | At least 72 hours | [7] |
| 30 mg/mL | Dextrose 5% in Water (D5W) | 25°C | 60 hours | [7] |
Troubleshooting Guide
Issue 1: My analytical results show a lower than expected concentration of NADC.
-
Possible Cause A: Degradation During Long-Term Storage
-
Troubleshooting: Verify that your aliquots have not been stored beyond the recommended timeframes (6 months at -80°C, 1 month at -20°C).[1] Check for any temperature fluctuations in your freezer, such as frequent door openings or defrost cycles, which can accelerate degradation.
-
-
Possible Cause B: Degradation During Sample Handling
-
Troubleshooting: Once thawed, aliquots should be used promptly. Dilutions should be freshly prepared and utilized within one hour if not stabilized.[11] Minimize the time samples spend at room temperature. Work quickly and keep samples on ice whenever possible.
-
-
Possible Cause C: Oxidation During Sample Preparation
-
Troubleshooting: The sample matrix can significantly impact stability. Ensure the pH of your diluent is not highly alkaline.[6] If analyzing samples in a complex matrix like a multivitamin supplement, controlling the pH (e.g., adjusting to pH 3.3 with citric acid) and using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) may be necessary to prevent rapid oxidation.[5] Using degassed solvents can also help.
-
Issue 2: I see a significant, unexpected secondary peak in my HPLC chromatogram.
-
Possible Cause: NADC has oxidized to its dimer, N,N'-diacetylcystine (Di-NADC).
-
Troubleshooting: This is the most common degradation product.[2][6] In reverse-phase HPLC methods, the dimer is typically more hydrophobic and will have a longer retention time than the NADC monomer.[6] Confirm the identity of this peak by running a standard of the dimer if available. The presence of this peak is a direct indicator of sample degradation. To mitigate this, refer to the solutions for Issue 1, focusing on minimizing oxygen exposure and handling time.
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for N-Acetylcysteine
This protocol describes a general method for quantifying N-Acetylcysteine and its primary dimer degradant, which can be adapted for stability studies.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Column: C18 reverse-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).[3][12]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[3][12] The pH of the mobile phase is a critical parameter and should be controlled.[6][10]
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 2 mg/mL): Accurately weigh 50 mg of N-Acetylcysteine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of your samples.
3. Sample Preparation:
-
Thaw frozen aliquots rapidly but gently (e.g., in a room temperature water bath).
-
Immediately upon thawing, dilute the sample with the mobile phase to a final concentration within the calibration curve range.
-
Vortex briefly to mix.
-
Filter the sample through a 0.22 µm filter before injection if particulates are present.
4. Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the N-Acetylcysteine peak area against the calibration curve.
-
Monitor for the appearance and growth of the N,N'-diacetylcystine peak, which indicates degradation.
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing NADC stability via HPLC.
Caption: Key factors influencing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. mdpi.com [mdpi.com]
- 5. s10901.pcdn.co [s10901.pcdn.co]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2021167974A1 - N-acetylcysteine compositions and methods - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. cdn.insights.bio [cdn.insights.bio]
minimizing off-target effects of N-Acetyl-D-cysteine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of N-Acetyl-L-cysteine (NAC) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for NAC in cell culture?
A1: N-Acetyl-L-cysteine (NAC) is primarily known as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] By replenishing intracellular GSH levels, NAC helps to mitigate oxidative stress.[2] However, NAC's effects are more complex than just being a GSH precursor. It can also act as a direct scavenger of certain reactive oxygen species (ROS), although its reactivity with major ROS like superoxide and hydrogen peroxide is relatively low.[3] Furthermore, NAC can influence cellular signaling pathways, such as inhibiting the activation of the transcription factor NF-κB, which is involved in inflammation.[4][5][6][7]
Q2: Can NAC act as a pro-oxidant in cell-based assays?
A2: Yes, under certain conditions, NAC can exhibit pro-oxidant effects. This paradoxical behavior is often concentration-dependent and influenced by the cellular environment.[8] At high concentrations, NAC can promote the formation of ROS, potentially through interactions with transition metals like copper and iron in the culture medium, leading to the generation of hydrogen peroxide.[3][9] This pro-oxidant activity can induce oxidative stress and cytotoxicity.[9]
Q3: What is a typical working concentration for NAC in cell culture?
A3: The optimal concentration of NAC varies significantly depending on the cell type, the experimental endpoint, and the duration of treatment. Generally, concentrations ranging from 500 µM to 10 mM are used.[10][11] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. High concentrations (>10 mM) can be cytotoxic to some cell lines.[12]
Q4: How should I prepare and store NAC stock solutions for cell culture?
A4: NAC is soluble in water, PBS, and DMSO.[10][11][13] For cell culture, it is recommended to dissolve NAC in sterile water or PBS to create a stock solution.[13] Since NAC solutions can be acidic, it is critical to adjust the pH of the stock solution to physiological levels (pH 7.2-7.4) using NaOH before adding it to your culture medium to avoid stressing the cells.[10] Aqueous stock solutions of NAC can be stored at -20°C for up to one month. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can NAC interfere with common cell-based assays?
A5: Yes, NAC can interfere with several common cell-based assays. For example, as a reducing agent, NAC can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. It can also interfere with ROS detection assays that use probes like DCFH-DA by directly reacting with the probe or the ROS it is meant to detect.[14] Therefore, appropriate controls are essential when using NAC in conjunction with such assays.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation after NAC Treatment
Possible Causes:
-
Pro-oxidant Effects: At high concentrations, NAC can act as a pro-oxidant, leading to increased oxidative stress and cell death.[9]
-
Acidic pH: NAC solutions are inherently acidic. Adding an unbuffered NAC solution to your culture medium can lower the pH and induce cytotoxicity.[10]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NAC.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of NAC for your specific cell line. Test a range of concentrations (e.g., 100 µM to 25 mM) and assess cell viability using a suitable assay (e.g., Trypan Blue exclusion, as MTT can be unreliable with NAC).
-
Adjust pH of NAC Stock Solution: Always adjust the pH of your NAC stock solution to 7.2-7.4 before adding it to the cell culture medium.[10]
-
Consider Treatment Duration: Long-term exposure to NAC, even at lower concentrations, might be detrimental to some cell lines. Optimize the duration of NAC treatment.
-
Culture in Serum-Containing Medium: The presence of serum can sometimes mitigate the pro-oxidant effects of NAC.
Issue 2: Inconsistent or Unreliable Results in ROS Assays (e.g., DCFH-DA)
Possible Causes:
-
Direct Scavenging of ROS: NAC can directly scavenge the ROS you are trying to measure, leading to an underestimation of ROS levels.[3]
-
Interference with the Probe: NAC may directly interact with the fluorescent probe (e.g., DCFH-DA), leading to inaccurate readings.[14]
-
NAC-Induced ROS Production: In some cases, NAC itself can induce ROS production, confounding the results.[9]
Troubleshooting Steps:
-
Include Proper Controls:
-
Cell-free control: Test the effect of NAC on the fluorescent probe in the absence of cells to check for direct interactions.
-
NAC-only control: Treat cells with NAC alone to assess if it induces a baseline change in ROS levels.
-
-
Use Alternative ROS Probes: Consider using different ROS probes that may be less susceptible to interference by NAC. For example, MitoSOX Red is a mitochondrial superoxide indicator.[15]
-
Optimize NAC Concentration and Incubation Time: Use the lowest effective concentration of NAC and minimize the incubation time to reduce the chances of interference.
-
Wash Cells Before Assay: If possible, wash the cells to remove extracellular NAC before adding the ROS detection probe.
Issue 3: Artifactual Results in Viability/Cytotoxicity Assays (e.g., MTT Assay)
Possible Causes:
-
Direct Reduction of MTT Reagent: As a reducing agent, NAC can directly convert the yellow MTT salt to purple formazan, independent of cellular metabolic activity, leading to an overestimation of cell viability.
Troubleshooting Steps:
-
Use an Alternative Viability Assay: Employ a viability assay that is not based on redox reactions. Recommended alternatives include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP as an indicator of metabolically active cells.
-
-
Include a "NAC in Medium" Control: If you must use an MTT assay, include a control well with culture medium and NAC (at the same concentration as your experimental wells) but without cells. This will allow you to measure the background absorbance caused by the direct reduction of MTT by NAC and subtract it from your experimental values.
Data Presentation
Table 1: Concentration-Dependent Effects of NAC on Cell Viability
| Cell Line | NAC Concentration | Effect on Cell Viability | Reference |
| HL-60 (Human Leukemia) | 0.5 - 1 mM | Decreased viability | [9] |
| U937 (Human Leukemia) | 0.5 - 1 mM | Marginally affected | [9] |
| HEK293 | 4 mM | Increased viability (in the presence of Patulin) | [16] |
| 158N (Murine Oligodendrocytes) | 50 - 500 µM | Increased survival (in the presence of H2O2) | [17] |
| Bovine Secondary Follicles | 25 mM | Toxic, reduced follicle growth | [12] |
Table 2: Overview of NAC's Dual Antioxidant and Pro-oxidant Effects
| Effect | Concentration Range | Cellular Context/Conditions | Mechanism |
| Antioxidant | Low to moderate (µM to low mM) | Oxidative stress induced by external stimuli | Replenishes intracellular glutathione (GSH), direct ROS scavenging |
| Pro-oxidant | High (mM range) | Presence of transition metals (e.g., in culture medium) | Interaction with metals to generate H2O2, can induce ROS production in certain cell lines |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of NAC using Trypan Blue Exclusion Assay
Objective: To determine the highest concentration of NAC that does not significantly affect the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
N-Acetyl-L-cysteine (NAC)
-
Sterile PBS
-
1M NaOH
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare NAC Stock Solution: Dissolve NAC in sterile water or PBS to make a high-concentration stock (e.g., 1M). Adjust the pH to 7.2-7.4 with 1M NaOH. Filter-sterilize the solution.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well plate) at a density that will allow for growth over the course of the experiment but will not lead to over-confluency.
-
NAC Treatment: The next day, treat the cells with a range of NAC concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25 mM) prepared by diluting the stock solution in fresh culture medium.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using trypsin. Neutralize the trypsin with complete medium.
-
For suspension cells, gently resuspend the cells.
-
-
Trypan Blue Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate Viability:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Data Analysis: Plot cell viability against NAC concentration to determine the optimal non-toxic concentration range.
Protocol 2: Assessing ROS Production using DCFH-DA Assay in the Presence of NAC
Objective: To measure intracellular ROS levels in cells treated with NAC, while accounting for potential artifacts.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
N-Acetyl-L-cysteine (NAC)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Sterile PBS
-
Positive control for ROS induction (e.g., H2O2 or Tert-Butyl Hydrogen Peroxide)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with your experimental conditions, including a positive control for ROS, and your desired concentrations of NAC. Include the following control wells:
-
Untreated cells (negative control)
-
Cells treated with the ROS inducer alone
-
Cells treated with NAC alone
-
Medium only (blank)
-
Medium with NAC and DCFH-DA (cell-free control)
-
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[18] Alternatively, detach the cells and analyze them by flow cytometry.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Analyze the fluorescence of the cell-free control to assess direct interaction between NAC and DCFH-DA.
-
Compare the fluorescence of NAC-treated cells to untreated cells to determine if NAC itself alters the baseline ROS levels.
-
Normalize the fluorescence of your experimental groups to the appropriate controls.
-
Visualizations
Caption: Workflow for optimizing NAC use in cell-based assays.
Caption: NAC serves as a precursor for glutathione synthesis.
Caption: NAC can inhibit the NF-κB inflammatory pathway.
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
adjusting pH of N-Acetyl-D-cysteine solutions for optimal cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-cysteine (NAC) solutions in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my this compound (NAC) solution critical for cell viability?
A1: this compound is an acidic molecule. A 1% solution of NAC in water can have a pH between 2.0 and 2.8. Introducing a highly acidic solution into your cell culture medium can cause a significant drop in the medium's pH, leading to cellular stress, altered morphology, and ultimately, cell death.[1] Therefore, it is crucial to adjust the pH of your NAC stock solution to a physiological range (typically 7.2-7.4) before adding it to your cell cultures to ensure optimal cell viability.[2]
Q2: What is the optimal concentration of NAC for promoting cell viability?
A2: The optimal concentration of NAC is cell-type dependent and also depends on the specific experimental conditions. However, a general effective range is between 0.5 mM and 10 mM. Several studies have shown that concentrations around 1 mM can enhance cell viability and protect against oxidative stress.[3][4][5] Conversely, high concentrations of NAC (often above 10 mM) can have cytotoxic effects and reduce cell viability.[3] It is always recommended to perform a dose-response experiment to determine the optimal NAC concentration for your specific cell line and experimental setup.
Q3: Can NAC have a pro-oxidant effect on cells?
A3: Yes, under certain conditions, NAC can exhibit pro-oxidant activity. This paradoxical effect is often observed in low-serum or serum-free media.[2] In the absence of serum components that can act as redox buffers, NAC can auto-oxidize, leading to the production of reactive oxygen species (ROS) and inducing oxidative stress. Therefore, it is important to consider the composition of your cell culture medium when interpreting results from experiments using NAC.
Q4: How does NAC influence cellular signaling pathways?
A4: NAC primarily exerts its effects by modulating the cellular redox state. It serves as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] By increasing GSH levels, NAC enhances the cell's capacity to neutralize ROS. This change in redox balance affects various signaling pathways, including:
-
NF-κB Pathway: NAC can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκB.
-
MAPK Pathways: NAC can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, which are involved in cell proliferation, differentiation, and apoptosis. The effect of NAC on these pathways can be dependent on the cellular context and the presence of other stimuli.[2]
-
Nrf2-ARE Pathway: NAC can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[6]
Data Presentation
Table 1: Effect of this compound (NAC) Concentration on Cell Viability in Various Cell Lines
| Cell Line | NAC Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Bovine Secondary Follicles | 1.0 mM | 18 days | Increased percentage of growing follicles and viability. | [3] |
| Bovine Secondary Follicles | 5.0 mM | 18 days | No significant difference from control. | [3] |
| Bovine Secondary Follicles | 25.0 mM | 18 days | Reduced rate of growing follicles and increased cell damage. | [3] |
| Human Liver Carcinoma (HepG2) | 0.125 - 0.5 mM | 48 hours | Significantly increased cell viability in a dose-dependent manner. | [4] |
| Human Liver Carcinoma (HepG2) | 500µM (with 30µg/mL Lead Nitrate) | 48 hours | Increased cell viability compared to lead nitrate alone. | [5] |
| Murine Oligodendrocytes (158N) | 250 µM and 500 µM (with 500 µM H₂O₂) | 24 hours | Approximately 25% increased cell survival. | |
| A549 (Human Lung Carcinoma) | ≤ 10.0 mM | 24 hours | No negative impact on cell viability. | |
| A549 (Human Lung Carcinoma) | 50.0 mM | 24 hours | Significantly decreased cell viability. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 1 M this compound (NAC) Stock Solution
-
Materials:
-
This compound (powder)
-
Sterile, deionized water or PBS
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
pH meter or pH indicator strips
-
-
Procedure:
-
Weigh out 1.632 g of NAC powder and place it in a sterile 15 mL conical tube.
-
Add 8 mL of sterile, deionized water or PBS to the tube.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the NAC is completely dissolved.[7]
-
Allow the solution to cool to room temperature.
-
Measure the initial pH of the solution using a calibrated pH meter or a pH strip. The pH will be highly acidic (around 2.0-2.8).
-
Slowly add 1 M NaOH dropwise to the NAC solution while gently vortexing.
-
Continuously monitor the pH. Continue adding NaOH until the pH reaches the desired physiological range (e.g., 7.2-7.4). Be cautious not to overshoot the target pH.
-
Once the desired pH is reached, bring the final volume to 10 mL with sterile water or PBS.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cell death or poor viability after NAC treatment | Unadjusted pH of NAC solution: The acidic nature of the NAC solution is causing cytotoxicity.[1] | Always adjust the pH of your NAC stock solution to a physiological range (7.2-7.4) with NaOH before adding it to your cell culture medium.[2] |
| High concentration of NAC: The concentration of NAC used may be toxic to your specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration of NAC for your cells. Start with a range from 0.1 mM to 10 mM. | |
| Unexpected increase in ROS levels after NAC treatment | Pro-oxidant effect of NAC: In low-serum or serum-free media, NAC can auto-oxidize and generate ROS.[2] | If possible, perform experiments in the presence of serum. If serum-free conditions are necessary, be aware of this potential artifact and consider using other antioxidants for comparison. |
| NAC powder does not dissolve completely | Insufficient solvent or low temperature: NAC solubility can be limited in cold solvents. | Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[7] Ensure you are not exceeding the solubility limit for the chosen solvent. |
| Cell culture medium changes color (e.g., to yellow) after adding NAC | pH drop: The acidic NAC solution has lowered the pH of the medium, causing the phenol red indicator to change color. | This is a strong indication that your NAC solution was not properly pH-adjusted. Prepare a fresh, pH-adjusted stock solution. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Cysteine Protects Against DNA Damage Associated with Lead Toxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl-D-cysteine (NAC) Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on delivering N-Acetyl-D-cysteine (NAC) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. Why is it challenging to deliver this compound (NAC) to the brain?
The primary challenge lies in the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. NAC, in its standard form, has low lipophilicity and is not readily transported across the BBB.[1][2][3][4] This limits its therapeutic efficacy for neurological disorders where it could offer benefits as an antioxidant and a precursor to glutathione (GSH).[1][4][5][6]
2. What are the main strategies being explored to enhance NAC delivery across the BBB?
Current research focuses on several key strategies to overcome the delivery challenge:
-
Nanoparticle-based delivery systems: Encapsulating NAC into nanoparticles can improve its stability, bioavailability, and ability to cross the BBB.[7][8][9][10] Various types of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been investigated.[5]
-
Prodrugs: Modifying the chemical structure of NAC to create more lipophilic prodrugs, such as N-acetylcysteine amide (NACA), can enhance its ability to penetrate the BBB.[1][2][3] Another prodrug, N-acetylcysteine ethyl ester (NACET), has also been shown to increase brain GSH content.[4]
-
Targeted Delivery: Functionalizing nanoparticles with ligands that bind to receptors on the BBB can facilitate receptor-mediated transcytosis, a process where the nanoparticle is transported across the endothelial cells.[11][12]
3. How does NAC exert its neuroprotective effects once it crosses the BBB?
NAC's primary neuroprotective mechanism is its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][4][8][13] By increasing cysteine availability, NAC boosts GSH levels, which helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a key factor in many neurodegenerative diseases.[1][4][14] NAC can also directly scavenge free radicals and modulate inflammatory pathways.[[“]][16]
Troubleshooting Guides
Low Brain Uptake of NAC in Animal Models
Problem: You are observing low concentrations of NAC or its metabolites in the brain tissue of your animal models following administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor BBB Penetration of Free NAC | Consider using a modified form of NAC with enhanced BBB permeability, such as N-acetylcysteine amide (NACA) or a nanoparticle formulation.[1][2][3] |
| Instability of NAC Formulation | Ensure the stability of your NAC formulation. NAC can be susceptible to oxidation. Prepare fresh solutions and consider using formulations that protect NAC from degradation. |
| Inefficient Nanoparticle Formulation | Optimize your nanoparticle characteristics, including size, surface charge, and drug loading. Smaller nanoparticles (around 50-200 nm) often show better BBB penetration.[5][17] |
| Incorrect Administration Route | Intravenous or intraperitoneal injections are common for preclinical studies.[1][18] The route of administration can significantly impact bioavailability and brain uptake. |
| Rapid Systemic Clearance | The half-life of NAC in circulation can be short.[18] Nanoparticle encapsulation can help to prolong circulation time. |
In Vitro BBB Model Permeability Assay Issues
Problem: You are experiencing inconsistent or unreliable results with your in vitro BBB model (e.g., Transwell assay).
| Potential Cause | Troubleshooting Suggestion |
| Low Transendothelial Electrical Resistance (TEER) | Low TEER values indicate a leaky endothelial monolayer. Ensure your brain endothelial cells form a confluent monolayer with well-established tight junctions. Co-culturing with astrocytes can improve barrier tightness.[3][19] |
| High Permeability of Control Compounds | If control compounds with known low BBB permeability are crossing your in vitro barrier too easily, it confirms a leaky monolayer. Re-evaluate your cell culture conditions and protocols. |
| Inconsistency Between Replicates | Ensure consistent cell seeding density and culture conditions across all Transwell inserts.[19] Variations can lead to differences in barrier integrity. |
| Cytotoxicity of the Formulation | Your NAC formulation (especially nanoparticle formulations) might be causing toxicity to the endothelial cells, compromising the barrier integrity. Perform a cell viability assay (e.g., MTT assay) to assess the toxicity of your formulation.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on NAC delivery across the BBB.
Table 1: Characteristics of NAC-Loaded Nanoparticles
| Nanoparticle Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | 99.23 ± 11.21 - 159.10 ± 15.36 | 0.157 ± 0.21 - 0.232 ± 0.13 | 62.56 ± 1.25 - 86.32 ± 1.24 | [5] |
| NAC-Prodrug Nanoparticle (NAC-NP) | ~50 | Not Reported | Not Reported | [17][20] |
Table 2: In Vitro BBB Model Permeability
| Model | Compound | Permeability Coefficient (Papp) (cm/s) | Reference |
| hCMEC/D3 & U87MG co-culture with shear stress | FITC-dextran | ~0.5 x 10⁻⁶ | [21] |
| hCMEC/D3 & U87MG co-culture with shear stress | Rhodamine 123 | ~1.5 x 10⁻⁶ | [21] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a general framework for assessing the permeability of NAC formulations across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Brain microvascular endothelial cells (BMECs) (e.g., bEnd.3 or hCMEC/D3)
-
Astrocytes (optional, for co-culture)
-
Cell culture medium and supplements
-
NAC formulation and control compounds
-
FITC-dextran (as a marker for paracellular permeability)
-
Plate reader for fluorescence measurement
-
TEER meter
Methodology:
-
Cell Seeding:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the BMECs onto the apical side of the Transwell insert membrane at a high density to form a confluent monolayer.
-
For a co-culture model, astrocytes can be seeded on the basolateral side of the insert.[1]
-
-
Barrier Formation:
-
Culture the cells for several days to allow for the formation of tight junctions.
-
Monitor the integrity of the endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The TEER should reach a stable, high value.[19]
-
-
Permeability Assay:
-
Once a stable barrier is formed, replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the NAC formulation and control compounds (including a negative control like FITC-dextran) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately replace the collected volume with fresh transport buffer.
-
-
Quantification:
-
Quantify the concentration of the NAC formulation and control compounds in the collected samples using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each compound using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
-
Protocol 2: Intravital Microscopy for Assessing BBB Leakage in Mice
This protocol outlines the general steps for visualizing and quantifying BBB permeability in live animals.
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Surgical tools for craniotomy
-
Intravital microscope with fluorescence imaging capabilities
-
Fluorescent tracer (e.g., FITC-dextran of a specific molecular weight)
-
NAC formulation or vehicle control
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy to expose the pial microvasculature.
-
-
Baseline Imaging:
-
Position the mouse under the intravital microscope and acquire baseline images of the blood vessels.
-
-
Tracer and Drug Administration:
-
Administer the NAC formulation or vehicle control intravenously.
-
After a predetermined time, inject the fluorescent tracer (e.g., FITC-dextran) intravenously.
-
-
Image Acquisition:
-
Acquire a time-lapse series of fluorescence images of the exposed brain microvasculature.
-
-
Data Analysis:
-
Quantify the extravasation of the fluorescent tracer from the blood vessels into the brain parenchyma over time. This can be done by measuring the change in fluorescence intensity in the extravascular space compared to the intravascular space.[22]
-
A leakage index can be calculated to compare BBB permeability between different treatment groups.[22]
-
Visualizations
References
- 1. 2.12. In vitro BBB model and permeability assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glutathione - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylcysteine Nanocarriers Protect against Oxidative Stress in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnutraceutical.com [jnutraceutical.com]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
- 17. Glutathione synthetase - Wikipedia [en.wikipedia.org]
- 18. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Blood-Brain Barrier Hyperpermeability Using Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Efficacy of N-Acetylcysteine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the neuroprotective effects of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione. Due to the extensive body of research on N-Acetyl-L-cysteine (NAC) and the limited availability of data on its D-isomer (N-Acetyl-D-cysteine), this document will focus primarily on NAC as a representative compound. Where available, data on the D-isomer will be included to provide a fuller understanding of the potential stereoisomeric effects. We will objectively compare its performance with other neuroprotective agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
**Executive Summary
N-acetylcysteine has demonstrated significant neuroprotective properties in a variety of in vitro models of neurodegeneration. Its primary mechanisms of action include replenishing intracellular glutathione (GSH) levels, directly scavenging reactive oxygen species (ROS), and modulating key signaling pathways involved in cell survival and inflammation.[1][2] This guide will delve into the experimental evidence supporting these claims, offering a comparative analysis with other agents to aid in the evaluation and design of future neuroprotective strategies.
Comparative Analysis of Neuroprotective Agents
The neuroprotective efficacy of NAC has been evaluated against various neurotoxic insults in vitro. The following tables summarize the quantitative data from studies comparing NAC with other neuroprotective compounds.
Table 1: Comparison of NAC and Other Antioxidants in a Hydrogen Peroxide-Induced Oxidative Stress Model in Primary Hippocampal Neurons
| Compound | Concentration | % Cell Viability (relative to control) | % Reduction in ROS Levels | Reference |
| N-Acetyl-L-cysteine (NAC) | 100 µmol/L | 82% | Significant reduction | [3] |
| Vitamin D3 + Glutathione | Not specified | Not specified | Not specified | [4] |
| α-Lipoic Acid | 50 µM | Lower than NAC + VitD3 + Glut | Less effective than NAC combination | [4] |
Table 2: Comparison of NAC and Probenecid in a Mechanical Stretch Injury Model
| Compound | Concentration | % Cell Death Attenuation | Effect on Intracellular GSH | Reference |
| N-Acetyl-L-cysteine (NAC) | Not specified | Significant | Partially preserved | |
| Probenecid | Not specified | Significant | Partially preserved | |
| NAC + Probenecid | Not specified | Additive effect | Additive effect |
Table 3: Comparison of Cysteine Isomers and NAC in a Proteotoxicity Model in Astrocytes
| Compound | Concentration | Protective Effect against MG132 Toxicity | Reference |
| N-Acetyl-L-cysteine (NAC) | 3 mM | Significant | [5] |
| L-cysteine | Not specified | Mimicked NAC's effect | [5] |
| D-cysteine | Not specified | Mimicked NAC's effect | [5] |
| N-acetyl-S-methyl-L-cysteine (NMC) | Not specified | No protection | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro experiments cited in this guide.
1. Hydrogen Peroxide-Induced Oxidative Stress in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are prepared from embryonic Sprague-Dawley rat brains and cultured in a suitable medium.[3]
-
Induction of Injury: Neurons are exposed to hydrogen peroxide (H2O2) at a concentration of 300 µmol/l to induce oxidative stress and cell death.[3]
-
Treatment: N-Acetyl-L-cysteine (NAC) is added to the culture medium at various concentrations (e.g., 1, 10, 100, or 1,000 µmol/l) prior to or concurrently with H2O2 exposure.[3]
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT assay, which assesses mitochondrial function.[3]
-
Reactive Oxygen Species (ROS) Levels: Detected using the dichloro-dihydro-fluorescein diacetate (DCFH-DA) method.[3]
-
Morphological Analysis: Changes in cell morphology and neurite length are observed using light microscopy.[3]
-
Western Blotting: Levels of key proteins in signaling pathways, such as MAPKs and tau phosphorylation, are quantified.[3]
-
2. Proteotoxicity Model in Primary Cortical Astrocytes
-
Cell Culture: Primary cortical astrocytes are isolated from neonatal rat pups and cultured.
-
Induction of Proteotoxicity: The proteasome inhibitor MG132 is used to induce protein misfolding stress and cell death.[5]
-
Treatment: NAC (e.g., 3 mM), L-cysteine, D-cysteine, or N-acetyl-S-methyl-L-cysteine (NMC) is co-administered with MG132.[5]
-
Assessment of Neuroprotection:
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of NAC are mediated through several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-D-cysteine and Other Thiol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-D-cysteine (NAD) with other prominent thiol-containing antioxidants, including its more common stereoisomer N-Acetyl-L-cysteine (NAC), the master endogenous antioxidant Glutathione (GSH), and the versatile antioxidant Alpha-Lipoic Acid (ALA). This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
Quantitative Performance Analysis
The following tables summarize the comparative antioxidant and physiological effects of these thiol compounds based on available experimental data. It is important to note that direct head-to-head-to-head comparisons in a single study are limited, and thus the data is compiled from different studies with varying experimental conditions.
Table 1: Comparison of Antioxidant Effects of N-Acetylcysteine (NAC) Isomers
| Parameter | N-Acetyl-L-cysteine (LNAC) | This compound (DNAC) | Tissue/Cell Type | Experimental Condition | Source |
| Glutathione (GSH) Depletion | Protected | Protected | Lung and Red Blood Cells | 18 Gy whole-body radiation in mice | [1] |
| Spleen GSH Levels | Supplemented | No significant effect | Spleen | 18 Gy whole-body radiation in mice | [1] |
| Malondialdehyde (MDA) Levels | Protected | Protected | Lung | 18 Gy whole-body radiation in mice | [1] |
| 8-hydroxy-deoxyguanosine (8-oxo-dG) | Protected | Protected | Liver | 18 Gy whole-body radiation in mice | [1] |
Table 2: Comparative Efficacy of N-Acetylcysteine (NAC) and Alpha-Lipoic Acid (ALA)
| Parameter | N-Acetylcysteine (NAC) | Alpha-Lipoic Acid (ALA) | Experimental Condition | Source |
| Plasma Total Antioxidant Status (TAS) | +38% | +9% | 8 days of supplementation in physically active males | [2][3][4][5][6] |
| Protein Carbonylation (PC) | -28% | -28% | 8 days of supplementation in physically active males | [2][3][4][5][6] |
| Lipid Peroxidation (TBARS) | ~ -40% | ~ -40% | 8 days of supplementation in physically active males | [2][3][4][5][6] |
| Reduced Glutathione (GSH) | +33% | No significant change | 8 days of supplementation in physically active males | [2][3][4][5][6] |
Mechanisms of Action: A Visual Guide
The antioxidant effects of these thiol compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.
Direct and Indirect Antioxidant Actions of Thiol Compounds
Thiol antioxidants can neutralize reactive oxygen species (ROS) directly or indirectly by boosting the endogenous antioxidant system, primarily through the synthesis of glutathione.
Caption: Overview of direct and indirect antioxidant mechanisms of thiol compounds.
The Keap1-Nrf2 Signaling Pathway
A critical pathway for cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Many thiol antioxidants exert their indirect effects by activating this pathway, leading to the transcription of antioxidant and cytoprotective genes.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine – passe-partout or much ado about nothing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humanclinicals.org [humanclinicals.org]
Assessing the Specificity of N-Acetyl-L-cysteine as a ROS Scavenger: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-cysteine (NAC) is a widely utilized antioxidant in research and clinical settings. However, its reputation as a specific scavenger of reactive oxygen species (ROS) warrants a critical assessment. This guide provides a comprehensive comparison of NAC's performance against other antioxidants, delves into its multifaceted mechanisms of action supported by experimental data, and offers detailed protocols for evaluating ROS scavenging specificity.
Multifaceted Mechanisms of N-Acetyl-L-cysteine Action
While often used as a direct ROS scavenger, the primary antioxidant mechanism of NAC is indirect, functioning as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][3][4][5] NAC is deacetylated in cells to L-cysteine, which is the rate-limiting substrate for GSH synthesis. This replenishment of the cellular GSH pool enhances the overall antioxidant capacity.
Beyond its role in GSH synthesis, NAC exhibits several other mechanisms of action that contribute to its biological effects, but also complicate its use as a specific ROS scavenger:
-
Direct, albeit Slow, ROS Scavenging: NAC can directly scavenge some ROS, notably hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[4] However, its reaction rates with other key ROS, such as hydrogen peroxide (H₂O₂) and superoxide (O₂•⁻), are relatively slow compared to enzymatic antioxidants.[6] For instance, the reaction rate constant for NAC with H₂O₂ is many orders of magnitude lower than that of glutathione peroxidase.[6]
-
Thiol-Disulfide Exchange: The thiol group of NAC can participate in thiol-disulfide exchange reactions, reducing disulfide bonds in proteins.[7][8] This can restore the function of oxidized proteins and release other thiol antioxidants. NAC has been shown to be more effective than cysteine and glutathione in reducing certain protein disulfide bonds due to the higher nucleophilicity of its thiolate anion.[7]
-
Modulation of Signaling Pathways: NAC can influence cellular signaling pathways, independent of its ROS scavenging activity. It has been shown to inhibit the activation of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and modulate mitogen-activated protein kinase (MAPK) signaling pathways.[9][10][11]
-
Generation of Hydrogen Sulfide (H₂S) and Sulfane Sulfur: Recent evidence suggests that NAC-derived cysteine can be metabolized to produce H₂S and sulfane sulfur species, which are themselves potent antioxidants.[12]
This multiplicity of actions underscores the importance of careful experimental design and the use of appropriate controls when employing NAC to investigate the role of ROS in biological processes.
Comparative Performance of NAC as a ROS Scavenger
To objectively assess NAC's specificity, its performance must be compared with other antioxidants that have more defined mechanisms of action.
Quantitative Comparison of In Vitro Antioxidant Activity
The following table summarizes the comparative in vitro antioxidant activities of NAC and other common antioxidants. It is important to note that the efficacy of these antioxidants can vary significantly depending on the specific ROS and the assay conditions.
| Antioxidant | DPPH Radical Scavenging Activity (IC₅₀) | H₂O₂ Scavenging Activity | Superoxide (O₂•⁻) Scavenging Rate Constant (M⁻¹s⁻¹) | Hydroxyl Radical (•OH) Scavenging Rate Constant (M⁻¹s⁻¹) |
| N-Acetyl-L-cysteine (NAC) | Higher than NACA at some concentrations | Lower than NACA at higher concentrations[13] | 68[14] | High (comparable to other thiols)[2] |
| N-Acetylcysteine Amide (NACA) | Lower than NAC at some concentrations | Higher than NAC at higher concentrations[13] | Not widely reported | Not widely reported |
| Ascorbic Acid (Vitamin C) | High | Moderate | ~10⁵ - 10⁷ | ~10⁹ - 10¹⁰ |
| α-Tocopherol (Vitamin E) | High | Low | Low | ~10⁸ |
| Trolox (water-soluble Vitamin E analog) | High | Low | Not widely reported | ~10⁹ |
| Catalase | Not applicable (enzyme) | Very High (Enzymatic) | Not applicable (enzyme) | Not applicable (enzyme) |
Data compiled from multiple sources.[2][13][14] Absolute values can vary based on experimental conditions.
Cellular Antioxidant Activity
In cellular models, the comparison between NAC and other antioxidants reveals further nuances. For instance, in a study inducing oxidative stress with H₂O₂, both NAC and catalase effectively quenched ROS and prevented apoptosis. However, Trolox, another potent antioxidant, was less effective in this specific model, highlighting context-dependent efficacy.[1]
Experimental Protocols for Assessing ROS Scavenger Specificity
To dissect the specific mechanisms of a potential ROS scavenger and to validate the role of ROS in a biological process, a combination of assays and controls is essential.
Key Control for Specificity: N-Acetyl-D-cysteine (NAC-D)
A critical tool for distinguishing between the direct ROS scavenging effects of NAC and its effects mediated by GSH synthesis is the use of its stereoisomer, This compound (NAC-D) . NAC-D possesses a free thiol group and can directly scavenge ROS similarly to NAC. However, it cannot be converted to L-cysteine and therefore does not contribute to the synthesis of GSH.[15][16] By comparing the effects of NAC and NAC-D, researchers can infer the relative contribution of direct scavenging versus GSH-mediated antioxidant activity.
Intracellular ROS Measurement using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This is a common assay to measure global intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Protocol for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Cell Washing: Carefully remove the culture medium and wash the cells once with 100 µL of pre-warmed Phosphate-Buffered Saline (PBS).
-
Probe Loading: Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium or PBS) to each well.
-
Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes.
-
Washing: Remove the DCFH-DA solution and wash the cells gently with 100 µL of pre-warmed PBS.
-
Treatment: Add 100 µL of the test compounds (e.g., ROS inducer, NAC, other antioxidants) diluted in culture medium to the respective wells. Include appropriate controls (untreated, vehicle control, positive control with a known ROS inducer like H₂O₂ or Tert-Butyl hydroperoxide).
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over time.
Protocol for Suspension Cells:
-
Cell Preparation: Harvest suspension cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellet once with pre-warmed PBS and resuspend in serum-free medium or PBS.
-
Probe Loading: Add DCFH-DA working solution to the cell suspension to a final concentration of 10-25 µM.
-
Incubation: Incubate the cells at 37°C in the dark for 30-60 minutes.
-
Washing: Centrifuge the cells to remove the DCFH-DA solution, and resuspend the pellet in fresh, pre-warmed medium.
-
Plating and Treatment: Plate the labeled cells in a 96-well black plate and add the test compounds as described for adherent cells.
-
Measurement: Measure fluorescence intensity as described above.
Visualizing the Complexity of NAC's Actions
The following diagrams, generated using Graphviz (DOT language), illustrate the multifaceted nature of NAC's mechanisms and a suggested experimental workflow for assessing scavenger specificity.
Caption: Multifaceted mechanisms of N-Acetyl-L-cysteine (NAC) action.
Caption: Experimental workflow for assessing ROS scavenger specificity.
Caption: NAC's influence on ROS-mediated signaling pathways.
Conclusion and Recommendations
N-Acetyl-L-cysteine is a valuable tool in biomedical research, but its use as a specific ROS scavenger should be approached with caution. Its multiple mechanisms of action, including serving as a glutathione precursor, a thiol-disulfide reducing agent, and a modulator of signaling pathways, contribute to its biological effects. To rigorously assess the role of ROS in a particular system, researchers are advised to:
-
Employ a panel of antioxidants with different mechanisms of action for comparison.
-
Utilize this compound as a crucial negative control to differentiate between direct scavenging and GSH-dependent effects.
-
Combine ROS detection assays with the analysis of downstream signaling pathways and functional outcomes to build a more complete picture of the compound's effects.
By adopting these more stringent experimental approaches, the scientific community can ensure a more accurate and nuanced understanding of the role of reactive oxygen species in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB inhibits TNF-induced accumulation of ROS that mediate prolonged MAPK activation and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The reaction of superoxide radical with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating the Anti-Apoptotic Effects of N-Acetyl-L-cysteine in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of various neurodegenerative diseases and neuronal injury. The search for effective neuroprotective agents that can mitigate this process is a primary focus of modern neuroscience research. N-Acetyl-L-cysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH), has emerged as a promising candidate due to its ability to counteract oxidative stress, a key trigger of apoptosis.[1][2]
This guide provides an objective comparison of NAC's anti-apoptotic efficacy, supported by experimental data, and offers detailed protocols for researchers to validate these effects in their own work.
Comparative Performance of N-Acetyl-L-cysteine
NAC primarily exerts its neuroprotective effects by replenishing intracellular GSH levels and directly scavenging reactive oxygen species (ROS), thereby mitigating oxidative damage that can trigger apoptotic signaling cascades.[2][3] Its efficacy has been demonstrated in various neuronal cell models under different apoptotic stimuli.
Table 1: Effect of NAC on Neuronal Viability and Apoptosis
| Cell Model | Apoptotic Stimulus | Treatment | Outcome | Result | Reference |
|---|---|---|---|---|---|
| Primary Hippocampus Neurons | 300 µmol/l H₂O₂ | 100 µmol/l NAC | Cell Viability (MTT Assay) | Increased survival rate to ~82% from ~31% with H₂O₂ alone. | [4] |
| SH-SY5Y Neuroblastoma | 100 ng/ml IFN-α (72h) | 5 mM NAC | Cell Density | Significantly protected against IFN-α-induced cytotoxicity. | [5] |
| Mouse Cortical Cultures | 10 mM NAC (24h) | 100 µM Trolox | Neuronal Death (LDH Assay) | Trolox significantly attenuated NAC-induced neuronal death. | [6] |
| Mouse Cortical Cultures | 10 mM NAC (24h) | 1 mM Ascorbic Acid | Neuronal Death (LDH Assay) | Ascorbic acid significantly attenuated NAC-induced neuronal death. |[6] |
Note: Some studies have shown that high concentrations of NAC (e.g., 1-10 mM) can paradoxically induce oxidative, apoptotic, and excitotoxic neuronal death in cortical cultures, highlighting the importance of dose-response studies.[6]
Table 2: Effect of NAC on Apoptotic Protein Expression and Caspase Activity
| Animal/Cell Model | Apoptotic Stimulus | Treatment | Outcome Metric | Result | Reference |
|---|---|---|---|---|---|
| Depressed Rats (CUMS model) | Chronic Unpredictable Mild Stress | 300 mg/kg NAC (i.p.) | Bax, Caspase-3, Caspase-9 mRNA | Significantly alleviated the CUMS-induced increase in pro-apoptotic factors. | [7][8] |
| SH-SY5Y Neuroblastoma | IFN-α | 5 mM NAC | Bax:Bcl-2 mRNA ratio | Significantly decreased the Bax:Bcl-2 ratio, counteracting the IFN-α effect. | [5] |
| Mouse Cortical Cultures | 10 mM NAC | 100 µM z-VAD-FMK (caspase inhibitor) | Neuronal Death (LDH Assay) | Significantly attenuated NAC-induced neuronal death. |[6] |
Mechanism of Action: NAC's Anti-Apoptotic Signaling Pathways
NAC's neuroprotective effects are mediated through multiple signaling pathways. Primarily, it serves as a cysteine donor for the synthesis of glutathione (GSH), the cell's master antioxidant.[2] By boosting GSH levels, NAC enhances the cellular capacity to neutralize ROS. This reduction in oxidative stress prevents the activation of pro-apoptotic pathways, such as the p38 MAPK/JNK pathway, and promotes pro-survival signals like the Ras-ERK and Akt/mTOR pathways.[1][3][7]
Experimental Validation: Protocols and Workflow
To rigorously assess the anti-apoptotic properties of NAC or other compounds, a standardized experimental workflow is essential. This typically involves inducing apoptosis in a neuronal cell culture model and quantifying the protective effects of the test compound using various assays.
Below are detailed methodologies for essential assays used to quantify apoptosis in neuronal cells.
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.[9]
-
Principle : The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[10] These labeled ends can then be visualized by fluorescence microscopy.
-
Protocol Outline :
-
Cell Fixation : Culture neuronal cells on coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10]
-
Permeabilization : Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes to allow the enzyme to enter the nucleus.[10]
-
Labeling : Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified, dark chamber.[11][12]
-
Counterstaining : (Optional) Stain the nuclei with a counterstain like DAPI to visualize all cells.
-
Visualization & Quantification : Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The apoptotic index can be calculated as: (Number of TUNEL-positive neurons / Total number of neurons) x 100%.[12]
-
2. Caspase-3 Activity Assay (Colorimetric)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a direct measure of apoptosis induction.
-
Principle : This assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroanilide, pNA).[13] When active caspase-3 in the cell lysate cleaves the substrate, the free pNA produces a yellow color that can be quantified by measuring absorbance at 400-405 nm.[13][14]
-
Protocol Outline :
-
Cell Lysis : After experimental treatment, pellet 1-5 million cells and resuspend in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Collection : Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Protein Quantification : Determine the protein concentration of the lysate (e.g., using a Bradford assay) to ensure equal loading. Adjust the concentration to 50-200 µg of protein per 50 µL.[14]
-
Assay Reaction : In a 96-well plate, add 50 µL of your sample lysate to a well. Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.
-
Substrate Addition : Add 5 µL of the DEVD-pNA substrate to start the reaction.
-
Incubation : Incubate the plate at 37°C for 1-2 hours.[14]
-
Measurement : Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.[13]
-
3. Western Blot for Bax and Bcl-2 Expression
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. A higher Bax:Bcl-2 ratio promotes apoptosis.[15][16]
-
Principle : Western blotting uses gel electrophoresis to separate proteins by size. Specific antibodies are then used to detect the target proteins (Bax, Bcl-2, and a loading control like β-actin), and the band intensity is quantified.
-
Protocol Outline :
-
Protein Extraction : Lyse cells in RIPA buffer with protease inhibitors. Quantify protein concentration.
-
SDS-PAGE : Separate 20-30 µg of protein from each sample on a polyacrylamide gel (e.g., 12.5%).[17]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against Bax (e.g., 1:250-1:500 dilution) and Bcl-2 (e.g., 1:500 dilution) overnight at 4°C.[17] Also probe a separate membrane or strip the first one and re-probe for a loading control (e.g., β-actin, 1:1000).[17]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification : Use software like ImageJ to perform densitometric analysis of the bands. Normalize the Bax and Bcl-2 band intensities to the β-actin loading control, then calculate the Bax:Bcl-2 ratio for each sample.[17]
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 8. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. TUNEL assay for apoptosis of neurons [bio-protocol.org]
- 12. TUNEL assay [bio-protocol.org]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase-3 Activity Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
does N-Acetyl-D-cysteine rescue phenotypes in specific disease models
In a valproate-induced rat model of ASD, NAC treatment has been investigated, though with mixed results. The rationale for its use is based on its ability to promote glutathione production and reduce oxidative stress, which are implicated in ASD pathophysiology. [5]
Comparison with Alternatives
Direct comparative studies of NAC against other antioxidants in the same disease models are not always available. However, its unique combination of acting as a glutathione precursor, a direct ROS scavenger, and a modulator of glutamate and inflammation pathways provides a broader mechanistic profile than many other antioxidants. For example, while Vitamin E is a potent lipid-soluble antioxidant, it does not directly replenish the glutathione system or modulate neurotransmission in the same way as NAC.
Table 3: Mechanistic Comparison of NAC with other Antioxidants
| Feature | N-Acetyl-L-cysteine (NAC) | Vitamin E | Resveratrol |
| Primary Mechanism | Glutathione Precursor | Chain-breaking antioxidant | Sirtuin-1 Activator |
| Direct ROS Scavenging | Yes | Yes | Yes |
| Glutamate Modulation | Yes | No | No |
| Anti-inflammatory | Yes (NF-κB inhibition) | Moderate | Yes (Multiple pathways) |
| Clinical Use | Approved for specific indications | Dietary supplement | Dietary supplement |
Conclusion
N-Acetyl-L-cysteine demonstrates significant promise in rescuing disease-relevant phenotypes across a range of preclinical models, including those for neurodegenerative, respiratory, and psychiatric disorders. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and neurotransmitter-modulating effects, makes it a versatile therapeutic candidate. The data presented in this guide, derived from various animal models, highlights NAC's potential to attenuate neuronal loss, reduce lung inflammation and remodeling, and address oxidative stress. While these preclinical findings are encouraging, further well-controlled comparative studies and clinical trials are necessary to fully elucidate its therapeutic efficacy in human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of N-Acetyl-L-Cysteine (NAC) in the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Effects of N-Acetylcysteine in Ozone-Induced Chronic Obstructive Pulmonary Disease Model | PLOS One [journals.plos.org]
- 13. portlandpress.com [portlandpress.com]
- 14. psychscenehub.com [psychscenehub.com]
Unraveling the Antioxidant Power of N-Acetyl-L-cysteine: A Comparative Guide Based on Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic agent is paramount. This guide provides an objective comparison of the performance of N-Acetyl-L-cysteine (NAC) in elucidating its antioxidative and cytoprotective mechanisms, with a focus on evidence from genetic knockout models. By leveraging these models, we can pinpoint the specific pathways modulated by NAC, offering a clearer picture of its therapeutic potential.
N-Acetyl-L-cysteine, a precursor to the major intracellular antioxidant glutathione (GSH), has long been investigated for its therapeutic benefits in a range of oxidative stress-related conditions. Genetic knockout models have been instrumental in confirming that NAC's primary mechanism involves replenishing intracellular GSH pools, particularly within the mitochondria, and in modulating the Nrf2 antioxidant response pathway. This guide synthesizes key experimental findings from studies utilizing Gclc, Npc1, Nrf2, and Atm knockout mice to provide a comprehensive overview of NAC's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of NAC in various genetic knockout mouse models.
Table 1: Effect of NAC on Glutathione (GSH) Levels in Gclc Knockout Mice
| Parameter | Genotype | Treatment | Result | Reference |
| Cytosolic GSH | Gclc f/f (Control) | NAC | 25% increase at PND120 | [1] |
| Cytosolic GSH | Gclc h/h (Knockout) | NAC | Doubled (from 6% to 13% of control) | [1] |
| Mitochondrial GSH | Gclc h/h (Knockout) | NAC | Increased to >40% of control levels | [1] |
| Mitochondrial GSH as % of Total Hepatic GSH | Gclc h/h (Knockout) | Untreated | ~30% at PND28 | [1] |
| Mitochondrial GSH as % of Total Hepatic GSH | Gclc h/h (Knockout) | NAC | Increased to 56%, 52%, and 58% at PND28, 50, and 120, respectively | [1] |
Table 2: Effect of NAC on Glutathione (GSH) Levels in Npc1 Knockout Mice
| Tissue | Genotype | Treatment | Result | Reference |
| Liver | Npc1 -/- (Knockout) | Untreated | Significantly lower GSH levels vs. Npc1 +/+ | [2] |
| Liver | Npc1 -/- (Knockout) | NAC | Significantly increased GSH levels, statistically indistinguishable from Npc1 +/+ | [2] |
| Brain | Npc1 -/- (Knockout) | Untreated | Significantly lower GSH levels vs. Npc1 +/+ | [2] |
| Brain | Npc1 -/- (Knockout) | NAC | Significantly increased GSH levels, statistically indistinguishable from Npc1 +/+ | [2] |
Table 3: Effect of NAC on Oxidative DNA Damage in Atm Knockout Mice
| Parameter | Genotype | Treatment | Result | Reference |
| 8-OH Deoxyguanosine (8-OHdG) Levels | Atm -/- (Knockout) | Untreated | Significantly increased levels vs. Atm +/+ | [3][4] |
| 8-OH Deoxyguanosine (8-OHdG) Levels | Atm -/- (Knockout) | NAC | Significantly reduced to levels similar to wild-type mice | [3][4] |
| Frequency of DNA Deletions | Atm -/- (Knockout) | Untreated | Increased frequency vs. Atm +/+ | [3] |
| Frequency of DNA Deletions | Atm -/- (Knockout) | NAC | Significantly reduced to levels similar to wild-type mice | [3] |
Table 4: Alternatives to N-Acetyl-L-cysteine for Glutathione Replenishment
| Alternative | Proposed Mechanism | Supporting Evidence |
| S-Acetyl Glutathione | More readily absorbed form of glutathione. | Some studies suggest higher bioavailability compared to standard glutathione supplements. |
| Whey Protein | Provides cysteine, a key precursor for glutathione synthesis. | Research has shown that whey protein supplementation can increase glutathione levels. |
| Curcumin | Active compound in turmeric that may improve glutathione activity. | Animal studies have demonstrated a boost in glutathione levels with curcumin supplementation. |
| Vitamin C | Acts as an antioxidant and helps recycle oxidized glutathione back to its active form. | Studies have shown an increase in glutathione levels in white blood cells with Vitamin C supplementation. |
| a-Lipoic Acid | A potent antioxidant that can regenerate other antioxidants, including glutathione. | Often used alongside NAC to support the cellular antioxidant network. |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by NAC and a typical experimental workflow for assessing its effects in knockout models.
References
- 1. Oral N-acetylcysteine rescues lethality of hepatocyte-specific Gclc knockout mice providing a model for hepatic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of N-acetylcysteine in phenotypic suppression of mouse models of Niemann–Pick disease, type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-acetyl cysteine on oxidative DNA damage and the frequency of DNA deletions in atm-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetyl-D-cysteine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-D-cysteine, tailored for researchers, scientists, and drug development professionals. While some regulations may not classify this compound as hazardous waste, it is imperative to consult local, regional, and national regulations and treat it as a chemical substance requiring careful management.[1]
Key Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its properties and the necessary safety precautions.
| Category | Information |
| Primary Hazards | Causes serious eye irritation (H319).[2] May cause skin and respiratory irritation.[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, oxygen, and some metals.[1][3][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or glasses with side-shields, and a lab coat.[6][7][8] If handling powders and dust is likely, use a dust respirator.[3] |
Toxicological and Ecotoxicological Data
The following table summarizes key quantitative data regarding the toxicological and environmental impact of N-Acetyl-cysteine. This information is critical for assessing risk and ensuring proper handling.
| Data Point | Value | Species | Source / Test Guideline |
| Acute Oral Toxicity (LD50) | 5050 mg/kg | Rat | [3] |
| Aquatic Toxicity (EC50) | >100 mg/l (48 hours) | Aquatic Invertebrates | ECHA[5] |
| Algae Toxicity (ErC50) | >100 mg/l (72 hours) | Algae | ECHA[5] |
| Bioaccumulation Potential (log KOW) | -0.6 at 23 °C | N/A | OECD Test Guideline 107[2][5] |
Bioaccumulation is not expected based on the partition coefficient.[2]
Standard Operating Procedure for Disposal
Follow these step-by-step instructions for the safe disposal of this compound. No specific experimental protocols for disposal are cited in safety data sheets; therefore, this procedure is based on general chemical waste best practices.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Do not mix with other chemical waste, particularly incompatible materials such as strong oxidizers.[5][9]
-
Collect solid and liquid waste in separate, dedicated containers.
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing the correct PPE as specified in the table above, including gloves and eye protection.[8]
Step 3: Containment and Labeling
-
Place the this compound waste into a suitable, sealable, and chemically compatible container.[6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]
-
Ensure the container cap is tightly sealed when not in use.[3][10]
Step 4: Spill Management
-
For small solid spills: Use appropriate tools to carefully sweep or scoop the material into a designated waste container.[3][11] Avoid generating dust.[1]
-
For liquid spills: Absorb the spill with an inert material such as clay absorbent, absorbent pads, or paper towels.[4] Use non-sparking plastic tools to collect the absorbed material and place it in the waste container.[4]
-
After the material has been collected, clean the spill area with water and wipe dry.[3][4]
Step 5: Final Disposal Pathway
-
Primary Method: The universally recommended method for disposal is to contact a licensed professional waste disposal company.[6][9][12] This ensures the material is managed in compliance with all regulations.
-
Incineration: Disposal services may use high-temperature incineration with afterburners and scrubbers to destroy the chemical.[12]
-
Sewer/Drain Disposal: Do not dispose of this compound down the drain. [4][6] While some institutional guidelines may permit sewer disposal for specific amino acids, safety data sheets for this compound explicitly advise against it to avoid environmental release.[4][6] Always err on the side of caution and follow the more stringent guideline.
Step 6: Documentation and Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
-
Maintain a log of the waste generated, as required by your institution.
-
Arrange for pickup by your institution's EHS or a licensed contractor.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. americanregent.com [americanregent.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. L-Cysteine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. nswai.org [nswai.org]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. cleanchemlab.com [cleanchemlab.com]
Comprehensive Safety and Handling Guide for N-Acetyl-D-cysteine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N-Acetyl-D-cysteine, tailored for research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield may be required for larger quantities. | Chemical-resistant gloves (Nitrile rubber recommended, minimum 0.11 mm thickness).[4] | NIOSH/MSHA approved respirator if ventilation is inadequate or dust is generated.[3] | Lab coat or other protective clothing to prevent skin exposure.[2][5] |
| Handling solutions | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Chemical-resistant gloves (Nitrile rubber recommended).[4] | Generally not required if handled in a well-ventilated area or fume hood. | Lab coat. |
| Centrifugation | Safety glasses and a face shield, especially when using aerosol-free sealed centrifuge cups.[6] | Chemical-resistant gloves. | Not typically required. | Lab coat. |
| Spill cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Respirator appropriate for the scale of the spill and potential for aerosolization. | Coveralls or other appropriate protective clothing.[7] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Specific storage temperatures may vary; consult the manufacturer's instructions. Common recommendations include 2-8°C or -20°C for long-term stability.[6][10][12]
-
This compound is incompatible with strong oxidizing agents, strong bases, and some metals.[2][8][9]
-
Disposal Plan:
-
Waste Classification: this compound and its containers should be treated as hazardous waste.[8]
-
Disposal Method:
-
Dispose of the waste material in accordance with all applicable local, regional, national, and international regulations.[9]
-
Do not empty into drains or release into the environment.[8][9]
-
Use a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be treated as the product itself.
-
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
- 9. americanregent.com [americanregent.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. pfizermedical.com [pfizermedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
